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Ikarisoside C

Cat. No.: B1252872
M. Wt: 824.8 g/mol
InChI Key: WCUYANMOZSMFCP-FGDCQGOKSA-N
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Description

Ikarisoside C, also known as this compound, is a useful research compound. Its molecular formula is C38H48O20 and its molecular weight is 824.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H48O20 B1252872 Ikarisoside C

Properties

Molecular Formula

C38H48O20

Molecular Weight

824.8 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C38H48O20/c1-13(2)4-9-17-19(53-36-30(50)27(47)24(44)20(11-39)54-36)10-18(42)22-26(46)34(32(56-33(17)22)15-5-7-16(41)8-6-15)57-38-35(29(49)23(43)14(3)52-38)58-37-31(51)28(48)25(45)21(12-40)55-37/h4-8,10,14,20-21,23-25,27-31,35-45,47-51H,9,11-12H2,1-3H3/t14-,20+,21+,23-,24+,25+,27-,28-,29+,30+,31+,35+,36+,37-,38-/m0/s1

InChI Key

WCUYANMOZSMFCP-FGDCQGOKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O

Synonyms

ikarisoside C

Origin of Product

United States

Foundational & Exploratory

Ikarisoside C chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarisoside C, a flavonoid glycoside primarily isolated from plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a detailed overview of the chemical structure, properties, and biological functions of this compound. It delves into its molecular mechanisms of action, particularly in bone metabolism, and outlines key experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex flavonoid glycoside. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one
Molecular Formula C₃₉H₅₀O₁₉
Molecular Weight 822.8 g/mol
CAS Number 113558-11-5
Chemical Class Flavonoids

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on bone health being the most extensively studied. It also possesses anti-inflammatory and potential anti-tumor properties.

Bone Metabolism

This compound has demonstrated a dual role in bone metabolism by promoting the formation of new bone by osteoblasts and inhibiting the resorption of bone by osteoclasts.

This compound, along with other related compounds from Epimedium, has been shown to enhance osteoblast differentiation and bone formation. This effect is primarily mediated through the upregulation of the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. BMP2 is a crucial growth factor that induces the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. The activation of the BMP2/Runx2 pathway by this compound leads to increased expression of osteogenic marker genes and subsequent bone formation.

BMP2_Runx2_Pathway IkarisosideC This compound BMP2 BMP2 IkarisosideC->BMP2 Upregulates BMPR BMP Receptor BMP2->BMPR Binds Smads Smad 1/5/8 BMPR->Smads Phosphorylates Complex Smad Complex Smads->Complex Smad4 Smad4 Smad4->Complex Runx2 Runx2 Complex->Runx2 Activates Transcription OsteogenicGenes Osteogenic Marker Genes Runx2->OsteogenicGenes Upregulates Differentiation Osteoblast Differentiation OsteogenicGenes->Differentiation

Diagram 1: this compound stimulates osteoblast differentiation via the BMP2/Runx2 pathway.

In addition to promoting bone formation, this compound can also inhibit bone resorption by suppressing the differentiation and activity of osteoclasts. This is achieved by interfering with the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway. RANKL is a key cytokine that, upon binding to its receptor RANK on osteoclast precursors, triggers a signaling cascade involving the activation of transcription factors like NF-κB. This cascade is essential for osteoclast differentiation and function. This compound has been shown to inhibit RANKL-induced NF-κB activation, thereby preventing osteoclastogenesis.

RANKL_NFkB_Pathway IkarisosideC This compound NFkB NF-κB IkarisosideC->NFkB Inhibits Activation RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB OsteoclastGenes Osteoclast-specific Genes NFkB->OsteoclastGenes Activates Transcription Differentiation Osteoclast Differentiation OsteoclastGenes->Differentiation

Diagram 2: this compound inhibits osteoclast differentiation by suppressing the RANKL/NF-κB pathway.

Experimental Protocols

Extraction and Isolation of this compound from Epimedium Species

The following is a general protocol for the extraction and isolation of this compound. Specific parameters may need to be optimized based on the plant material and available equipment.

Extraction_Isolation_Workflow PlantMaterial Dried Epimedium Plant Material (e.g., leaves and stems) Extraction Reflux Extraction with 70% Ethanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Vacuum Concentration Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Chromatography Macroporous Resin Column Chromatography CrudeExtract->Chromatography Elution Stepwise Elution (Water -> Ethanol) Chromatography->Elution Fractions Ethanol Fractions Elution->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Diagram 3: General workflow for the extraction and isolation of this compound.

Methodology:

  • Preparation of Plant Material: Air-dried and powdered aerial parts of the Epimedium plant are used as the starting material.

  • Extraction: The powdered plant material is subjected to reflux extraction with an aqueous ethanol solution (typically 70%) for a specified duration and number of cycles.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. The column is washed with deionized water to remove impurities, followed by a stepwise elution with increasing concentrations of ethanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Preparative HPLC: The this compound-rich fractions are further purified by preparative HPLC to obtain the pure compound.

Quantification of this compound by HPLC

A validated HPLC method is essential for the quantitative analysis of this compound in plant extracts and biological samples.

Table 2: HPLC Parameters for this compound Quantification

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and water with 0.1% formic acid (B)
Gradient Elution A typical gradient might start with a low percentage of A, increasing linearly over time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Methodology:

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a series of calibration standards.

  • Sample Preparation: Plant extracts or biological samples are appropriately diluted and filtered through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: The standards and samples are injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the management of bone-related disorders. Its ability to modulate key signaling pathways involved in bone remodeling highlights its potential as a lead compound for the development of new anabolic and anti-resorptive agents. Further research is warranted to fully elucidate its pharmacological profile, safety, and efficacy in preclinical and clinical settings. This technical guide provides a foundational resource to support and facilitate future investigations into this intriguing molecule.

Ikarisoside C: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside C is a prenylated flavonol glycoside found within various species of the genus Epimedium. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological significance, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified as a constituent of several plants belonging to the Epimedium genus (Berberidaceae), commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine. The primary documented natural sources of this compound include:

  • Epimedium grandiflorum : The roots of this species have been reported as a source of this compound.[1]

  • Epimedium sempervirens : This species has also been identified as containing this compound.[1]

  • Epimedium koreanum : Various bioactive flavonoids, including other ikarisosides, have been isolated from this plant, suggesting it as a potential source of this compound as well.[2]

The concentration of this compound and other flavonoids in these plants can vary depending on factors such as the specific species, geographical location, time of harvest, and the plant part utilized.

Isolation and Purification of this compound

Experimental Protocol: Representative Isolation of Prenylated Flavonoids from Epimedium

This protocol is a composite of common techniques used for the isolation of flavonoid glycosides from Epimedium and should be optimized for the specific plant material and target compound.

1. Plant Material and Extraction:

  • Plant Material: Air-dried and powdered roots of Epimedium grandiflorum or other source material.

  • Extraction Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

  • Procedure:

    • Macerate the powdered plant material with the extraction solvent at room temperature for 24-48 hours, with occasional agitation.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), and water.

  • Procedure:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, EtOAc, and n-BuOH.

    • The fractions are then concentrated under reduced pressure. Flavonoid glycosides like this compound are typically enriched in the EtOAc and n-BuOH fractions.

3. Chromatographic Purification:

  • Column Chromatography (Silica Gel):

    • The enriched fraction (e.g., EtOAc or n-BuOH) is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., UV light, anisaldehyde-sulfuric acid spray).

  • Medium Pressure Liquid Chromatography (MPLC) / High-Performance Counter-Current Chromatography (HPCCC):

    • For further purification of fractions containing the target compound, MPLC with a reversed-phase column (e.g., C18) can be utilized.

    • HPCCC is another effective technique for separating flavonoid glycosides.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification is often achieved using preparative HPLC with a reversed-phase column (e.g., C18).

    • An isocratic or gradient elution with a mixture of acetonitrile (or methanol) and water is typically used.

    • The purity of the isolated this compound should be confirmed by analytical HPLC.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the detailed structural elucidation of the aglycone and sugar moieties and their connectivity.

Experimental Workflow Diagram

Isolation_Workflow Start Dried & Powdered Epimedium Roots Extraction Extraction (95% Ethanol or Methanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH, H2O) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel EtOAc or n-BuOH Fraction MPLC_HPCCC MPLC / HPCCC Silica_Gel->MPLC_HPCCC Enriched Fractions Prep_HPLC Preparative HPLC MPLC_HPCCC->Prep_HPLC Ikarisoside_C Pure this compound Prep_HPLC->Ikarisoside_C

Caption: A generalized workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

Quantitative Data

Detailed quantitative data for the isolation of this compound, such as specific yields and purity from natural sources, are not extensively reported in the literature. The yield is highly dependent on the source material and the efficiency of the isolation procedure.

Spectroscopic Data

Mass Spectrometry:

High-resolution mass spectrometry data for this compound has been reported.

Ionization ModeMass-to-Charge Ratio (m/z)FormulaIon
Negative793.2564C₃₇H₄₆O₁₉[M-H]⁻

Fragmentation data reveals characteristic losses of sugar moieties.

NMR Spectroscopy:

Biological Activity and Signaling Pathways

The biological activities of this compound have not been as extensively studied as those of more abundant flavonoids from Epimedium, such as Icariin. However, based on the activities of structurally related compounds and the general pharmacology of flavonoids, this compound is likely to possess various biological effects.

A study on a related compound, Ikarisoside A , has demonstrated its potential to inhibit osteoclastogenic differentiation in RAW 264.7 cells.[3] This effect was shown to be mediated through the JNK and NF-κB signaling pathways .[3] Ikarisoside A was found to suppress the RANKL-mediated activation of NF-κB, JNK, and Akt.[3]

Given the structural similarities, it is plausible that this compound may also modulate these or similar inflammatory and cell signaling pathways. The NF-κB and PI3K/AKT pathways are common targets for flavonoids and play crucial roles in inflammation, cell survival, and proliferation.

Potential Signaling Pathways

Signaling_Pathways Ikarisoside_C This compound (Hypothesized) PI3K PI3K Ikarisoside_C->PI3K Modulation? NF_kB NF-κB Ikarisoside_C->NF_kB Modulation? JNK JNK Ikarisoside_C->JNK Modulation? AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inflammation Inflammation NF_kB->Inflammation JNK->Inflammation

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound is a naturally occurring prenylated flavonoid glycoside with potential for further scientific investigation. This guide has provided a comprehensive overview of its known natural sources and a representative protocol for its isolation and purification from Epimedium species. While specific quantitative and detailed spectroscopic data for this compound are limited in the public domain, the information available for structurally related compounds provides a strong foundation for future research. The potential of this compound to modulate key signaling pathways involved in inflammation and cellular processes, such as NF-κB and PI3K/AKT, warrants further investigation to fully elucidate its pharmacological profile and potential therapeutic applications. This document serves as a foundational resource for scientists and researchers aiming to explore the chemical and biological properties of this intriguing natural product.

References

Ikarisoside C: A Technical Guide to its Discovery and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarisoside C, a prenylated flavonol glycoside, is a naturally occurring compound found in plants of the Epimedium genus. First identified in 1988, its complex structure, featuring a kaempferol aglycone with multiple sugar moieties, has made it a subject of phytochemical interest. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its isolation. It also delves into the current state of its synthesis, noting the absence of a reported total synthesis and exploring potential biosynthetic and semi-synthetic pathways. Furthermore, this document discusses the known biological activities and associated signaling pathways of structurally related compounds, providing a framework for future research into the therapeutic potential of this compound.

Discovery and Natural Sources

This compound was first isolated and its structure elucidated in 1988 by Toshio Fukai and Taro Nomura.[1] It was discovered during their phytochemical investigation of the roots of two Epimedium species: Epimedium grandiflorum and Epimedium sempervirens.[1] These plants, belonging to the Berberidaceae family, are well-known in traditional medicine, particularly in Asia, for their therapeutic properties.[2]

The initial discovery involved the isolation of several new flavonol glycosides, including this compound, from the methanolic extracts of the plant roots.[1] The structure of this compound was determined through spectroscopic methods, including UV, IR, FAB-MS, and ¹H and ¹³C NMR analysis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₉H₅₀O₁₉PubChem[4]
Molecular Weight822.8 g/mol PubChem[4]
IUPAC Name3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-onePubChem[4]
CAS Number113558-11-5PubChem[4]

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods used for isolating flavonoid glycosides from Epimedium species.

Experimental Protocol: Isolation of this compound
  • Extraction:

    • Air-dried and powdered roots of Epimedium grandiflorum or Epimedium sempervirens are extracted with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of flavonoid glycosides. This compound is expected to be present in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification:

    • The fraction containing this compound is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and further purified by repeated column chromatography, including Sephadex LH-20 column chromatography, to yield pure this compound.

G start Powdered Epimedium Roots extraction Methanol Extraction start->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) crude_extract->partition polar_fraction Polar Fractions (EtOAc/BuOH) partition->polar_fraction silica_gel Silica Gel Column Chromatography polar_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_ikarisoside_c Pure this compound sephadex->pure_ikarisoside_c

Caption: Workflow for the isolation of this compound.

Synthesis Pathways

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complexity of its structure, with a prenylated flavonoid core and multiple glycosidic linkages, presents a significant synthetic challenge.

Biosynthesis

The biosynthesis of this compound in Epimedium plants starts from the general flavonoid biosynthetic pathway. The kaempferol core is synthesized from phenylalanine. A key step in the formation of the characteristic 8-prenyl group is the enzymatic transfer of a dimethylallyl group to the flavonoid backbone, catalyzed by a flavonoid 8-dimethylallyltransferase.[5] Subsequent glycosylation steps, involving specific glycosyltransferases, attach the sugar moieties to the aglycone.

G phenylalanine Phenylalanine flavonoid_pathway Flavonoid Biosynthesis Pathway phenylalanine->flavonoid_pathway kaempferol Kaempferol flavonoid_pathway->kaempferol prenylation Prenylation (Flavonoid 8-dimethylallyltransferase) kaempferol->prenylation prenyl_kaempferol 8-Prenylkaempferol prenylation->prenyl_kaempferol glycosylation1 Glycosylation prenyl_kaempferol->glycosylation1 glycosylation2 Further Glycosylation glycosylation1->glycosylation2 ikarisoside_c This compound glycosylation2->ikarisoside_c

Caption: Proposed biosynthetic pathway of this compound.

Semi-synthesis

While a total synthesis is lacking, semi-synthetic approaches could be employed. For instance, related, more abundant flavonoid glycosides from Epimedium, such as Icariin, could be isolated and chemically or enzymatically modified to yield this compound. This would involve selective hydrolysis of certain sugar moieties and the introduction of others.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound are not well-documented in the available literature. However, the biological activities of structurally related 8-prenylated kaempferol glycosides, such as Icariin and Icariside II, have been extensively studied.[6][7][8][9] These compounds are known to possess a range of pharmacological effects, including anti-cancer, anti-inflammatory, and osteoprotective activities.[6][8][9]

It is plausible that this compound shares some of these biological activities due to its structural similarity to other bioactive compounds found in Epimedium. For example, many prenylated flavonoids from Epimedium have shown potential in promoting testosterone production and inhibiting PCSK9 mRNA expression, which is relevant to cholesterol regulation.[2][10][11]

The anti-cancer effects of related compounds like Icariside II are often mediated through the induction of apoptosis via the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[8]

G ikarisoside_c This compound (and related compounds) mitochondria Mitochondria ikarisoside_c->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential pro-apoptotic signaling pathway of this compound.

Table 2: Reported Biological Activities of Structurally Related Compounds

CompoundBiological ActivityCell Line/ModelIC₅₀/Effective ConcentrationReference
Icariside IIAnticancer (Apoptosis induction)Breast cancer, skin cancer cellsNot specified[8]
IcariinAnticancerVarious human cancer cell linesVaries by cell line[7]
2"-O-Rhamnosylicarisid IIAntioxidantDPPH assayIC₅₀ = 11.5 µg/mL[12]

Future Directions

This compound remains a relatively understudied natural product with potential for further investigation. Future research should focus on:

  • Total Synthesis: The development of a total synthesis pathway for this compound would enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogues.

  • Biological Screening: A comprehensive screening of this compound for various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, is warranted.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

Conclusion

This compound is a complex prenylated flavonol glycoside with a well-defined structure and natural origin. While its discovery dates back to 1988, research into its synthesis and biological activities has been limited. The information available on structurally related compounds from Epimedium suggests that this compound may possess valuable pharmacological properties. This technical guide serves as a foundational resource to stimulate and guide future research and development efforts focused on this intriguing natural product.

References

Ikarisoside C: A Technical Review of an Epimedium-Derived Flavonol Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside C is a prenylated flavonol glycoside, a class of natural compounds found in plants of the Epimedium genus, commonly known as Horny Goat Weed. While much of the research on Epimedium has focused on its more abundant constituents like Icariin and Icariside II, this compound is of growing interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogues, offering insights into its chemical properties, potential biological activities, and underlying mechanisms of action. Due to the limited direct research on this compound, data from closely related compounds such as Ikarisoside A and Icariside II are included to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

This compound is a complex flavonoid glycoside. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C39H50O19PubChem
Molecular Weight 822.8 g/mol PubChem[1]
IUPAC Name 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-onePubChem[1]
CAS Number 113558-11-5PubChem[1]
Class FlavonoidsPubChem[1]

Potential Biological Activities and Mechanisms of Action

Direct experimental studies on the biological activities of this compound are limited. However, based on the extensive research conducted on its structural analogues isolated from Epimedium species, several potential therapeutic areas can be inferred.

Anti-Inflammatory Activity

Many flavonol glycosides from Epimedium, such as Ikarisoside A, exhibit potent anti-inflammatory properties. The proposed mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, Ikarisoside A has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via the inhibition of the p38 kinase and NF-κB signaling pathways. Given its structural similarity, this compound may exert similar anti-inflammatory effects.

Anti-Cancer Activity

Icariin and its metabolite, Icariside II, have demonstrated anti-cancer properties against a variety of cancer cell lines.[1] These compounds can induce apoptosis, modulate the cell cycle, and inhibit metastasis and angiogenesis.[1] The anti-cancer effects are mediated through multiple signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3. While the anti-cancer potential of this compound has not been directly investigated, its shared flavonoid backbone suggests it could be a candidate for similar activities.

Osteogenic Activity

Epimedium extracts and their constituent flavonoids are well-known for their traditional use in treating bone ailments. Compounds like Icariin and Icariside II have been shown to promote osteoblast differentiation and inhibit osteoclastogenesis, suggesting a potential role in the management of osteoporosis. These effects are mediated through pathways such as Wnt/β-catenin and the regulation of OPG/RANKL/RANK signaling. The potential for this compound to contribute to these osteoprotective effects warrants further investigation.

Promotion of Estrogen Biosynthesis

Recent studies on flavonoid glycosides from Epimedium brevicornum have revealed a novel mechanism of action related to hormone regulation. Certain isoprenylated flavonoids have been identified as potent promoters of estrogen biosynthesis in human ovarian granulosa-like KGN cells.[2] The proposed mechanism involves the upregulation of aromatase, the key enzyme responsible for converting androgens to estrogens. This effect is thought to be mediated through the inhibition of phosphodiesterase 5 (PDE5), leading to an increase in intracellular cGMP and subsequent activation of the CREB signaling pathway. While this study did not specifically quantify the effect of this compound, it points to a promising area of investigation for its potential role in managing estrogen deficiency-related conditions.[2]

Quantitative Data (Representative Data from Related Compounds)

CompoundActivityAssay SystemIC50 / EC50Reference
Icariside IIAnti-proliferativeHuman hepatoblastoma HepG2 cells12.5 µMGeng et al., 2015
Icariside IIAnti-proliferativeHuman lung cancer A549 cells25 µMZheng et al., 2014
Icariside IIOsteogenic DifferentiationMurine bone marrow stromal cells (D1)1 µM (EC50 for ALP activity)Chen et al., 2007

Disclaimer: The data presented in this table is for Icariside II and should be considered as indicative of the potential activity of related flavonol glycosides. The actual values for this compound may vary and require direct experimental determination.

Experimental Protocols

To facilitate further research on this compound, a detailed methodology for a key experiment—the evaluation of its effect on estrogen biosynthesis—is provided below. This protocol is based on methodologies reported for similar compounds.

Protocol: Evaluation of Aromatase Activity in KGN Cells

1. Cell Culture:

  • Culture human ovarian granulosa-like KGN cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free medium containing 10 nM androstenedione (as a substrate for aromatase).

  • Include a vehicle control (DMSO) and a positive control (e.g., forskolin, a known inducer of aromatase).

  • Incubate the cells for 48 hours.

3. Measurement of Estradiol Production:

  • After incubation, collect the cell culture medium.

  • Quantify the concentration of estradiol in the medium using a commercially available Estradiol ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the amount of estradiol produced per well.

  • Normalize the estradiol production to the total protein content of the cells in each well (determined by a BCA protein assay).

  • Plot the dose-response curve and determine the EC50 value for this compound's effect on estrogen biosynthesis.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow.

Estrogen_Biosynthesis_Pathway cluster_extracellular Extracellular cluster_cell Granulosa Cell This compound This compound PDE5 PDE5 This compound->PDE5 inhibition cGMP cGMP PDE5->cGMP hydrolysis PKG PKG cGMP->PKG activation CREB CREB PKG->CREB phosphorylation Aromatase Gene Aromatase Gene (CYP19A1) CREB->Aromatase Gene transcription Aromatase Aromatase (Enzyme) Aromatase Gene->Aromatase translation Androgens Androgens Estrogens Estrogens Androgens->Estrogens conversion

Caption: Proposed mechanism for this compound-induced estrogen biosynthesis.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation This compound This compound This compound->IKK inhibition Inflammatory Genes Inflammatory Genes (iNOS, TNF-α, IL-1β) NF-κB_nuc->Inflammatory Genes transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture KGN Cells Start->Cell_Culture Seeding Seed Cells in 24-well Plates Cell_Culture->Seeding Treatment Treat with this compound and Androstenedione Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation Collect_Medium Collect Culture Medium Incubation->Collect_Medium Protein_Assay Perform BCA Protein Assay Incubation->Protein_Assay (from remaining cells) ELISA Perform Estradiol ELISA Collect_Medium->ELISA Data_Analysis Analyze and Normalize Data ELISA->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on estrogen biosynthesis.

Conclusion and Future Directions

This compound is an understudied flavonol glycoside from Epimedium with significant therapeutic potential, inferred from the well-documented activities of its close structural relatives. The preliminary evidence suggesting its role in promoting estrogen biosynthesis opens a new avenue for research into its application for estrogen deficiency-related conditions. Future research should focus on the direct biological evaluation of this compound to confirm its anti-inflammatory, anti-cancer, and osteogenic properties. Quantitative dose-response studies are essential to determine its potency, and further mechanistic studies are required to elucidate the specific signaling pathways it modulates. The development of reliable sources for purified this compound will be critical to advancing our understanding of this promising natural compound.

References

Preliminary Studies on the Mechanism of Action of Ikarisoside C: A Technical Guide Based on Closely Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies detailing the mechanism of action of Ikarisoside C are limited in the current scientific literature. This technical guide provides an in-depth overview of the well-researched mechanisms of its close structural and metabolic precursors, Icariin and Icariside II. The biological activities of these compounds offer a strong predictive framework for the potential therapeutic actions of this compound.

Introduction

This compound is a flavonoid glycoside isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed. While research has extensively focused on the primary flavonoids from Epimedium, such as Icariin and its active metabolite Icariside II, specific data on this compound remains sparse. Icariin, Icariside II, and this compound share a common core structure, suggesting they may possess overlapping biological activities. This guide synthesizes the current understanding of the mechanisms of action of Icariin and Icariside II, which are known for their anti-cancer, neuroprotective, anti-inflammatory, and osteoprotective properties.[1][2][3] These activities are attributed to the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2]

Core Mechanisms of Action of Related Compounds (Icariin and Icariside II)

The primary mechanisms of action identified for Icariin and Icariside II revolve around the induction of apoptosis, modulation of the cell cycle, and anti-inflammatory and neuroprotective effects. These are mediated through various signaling pathways.

Anti-Cancer Activity

In various cancer cell lines, Icariin and its derivatives have been shown to induce apoptosis and inhibit proliferation.[1][2][4][5] This anti-cancer effect is often associated with the activation of the intrinsic apoptosis pathway and modulation of cell cycle regulatory proteins.[1][2]

Signaling Pathways in Cancer:

  • PI3K/Akt Signaling Pathway: Icariin has been observed to inhibit the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway leads to decreased downstream signaling, promoting apoptosis.

  • NF-κB Signaling Pathway: Both Icariin and Icariside II have been shown to suppress the activity of NF-κB, a key transcription factor involved in inflammation and cancer progression.[5] Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and potentiation of chemotherapy.[5]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and JNK, is also modulated by these compounds, contributing to their pro-apoptotic effects.

cluster_0 This compound Analogs (Icariin, Icariside II) cluster_1 Signaling Pathways cluster_2 Cellular Effects Icariin Icariin PI3K PI3K Icariin->PI3K Inhibits p38_MAPK p38_MAPK Icariin->p38_MAPK Inhibits NF-κB NF-κB Icariin->NF-κB Inhibits Akt Akt PI3K->Akt Cell_Cycle_Arrest Cell_Cycle_Arrest GSK-3β GSK-3β Akt->GSK-3β Apoptosis Apoptosis GSK-3β->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes Neuroprotection Neuroprotection Anti-inflammation Anti-inflammation NF-κB->Anti-inflammation Inhibits

Caption: Simplified overview of signaling pathways modulated by this compound analogs.

Neuroprotective Effects

Icariin has demonstrated significant neuroprotective properties in various models of neurological disorders.[3] These effects are attributed to its anti-apoptotic, anti-inflammatory, and antioxidant activities.[3]

Signaling Pathways in Neuroprotection:

  • PI3K/Akt/GSK-3β Pathway: Icariin exerts neuroprotective effects by activating the PI3K/Akt pathway, which in turn inhibits glycogen synthase kinase 3β (GSK-3β). This pathway is crucial for neuronal survival and protection against Aβ-induced toxicity.

  • ERK/CaMKIIα/CREB Pathway: Activation of the ERK/CaMKIIα/CREB pathway by Icariin has been shown to alleviate the effects of prenatal stress, suggesting a role in neuronal plasticity and cognitive function.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Icariin and Icariside II, demonstrating their biological activity.

Table 1: Anti-Cancer Activity of Icariin and Icariside II

CompoundCancer Cell LineAssayResultReference
IcariinProstate (LNCaP)ProliferationInhibition[1]
IcariinLungProliferationInhibition[1]
IcariinGastricProliferationInhibition[1]
Icariside IICervical (HeLa)ApoptosisIncreased caspase-3/9 activity[4]
Icariside IIBreastApoptosisCytochrome c release, caspase-3/7/9 activation[4]

Table 2: Neuroprotective Effects of Icariin

ModelKey FindingPathway ImplicatedReference
Corticosterone-induced apoptosis in hippocampal neuronsNeuroprotective effectBlockade of p38 MAPK phosphorylation
Corticosterone-induced abnormity in hypothalamic neuronsRestored neuronal viabilityActivation of PI3K/Akt pathway
Aβ25-35 treated PC12 cellsInhibition of tau hyperphosphorylationPI3K/Akt-dependent GSK-3β inhibition

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study the mechanisms of action of this compound's analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Add_MTT Add MTT Solution Treat_Compound->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Solubilize Solubilize with DMSO Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protein_Extraction Protein Extraction from Cells Quantification Protein Quantification (BCA) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE (Separation) Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: Standard workflow for Western Blot analysis.

Conclusion

While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on its analogs, Icariin and Icariside II, provides a robust foundation for understanding its potential biological activities. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB appears to be a central theme, leading to anti-cancer, neuroprotective, and anti-inflammatory effects. Further research is warranted to delineate the specific molecular targets and signaling pathways directly affected by this compound and to determine its therapeutic potential. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in exploring the pharmacological properties of this and related compounds.

References

Ikarisoside C: An Obscure Flavonoid with Limited Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ikarisoside C is a flavonoid compound that has been identified and isolated from plants of the Epimedium genus, notably Epimedium sempervirens and Epimedium koreanum. Despite its classification within a well-studied family of bioactive compounds, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research into its specific biological activities and pharmacological potential. While its chemical structure is known, detailed experimental data, quantitative analyses of its effects, and established mechanisms of action remain largely uncharacterized. This guide summarizes the currently available information on this compound and highlights the considerable gaps in our understanding of this particular natural product.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are as follows:

PropertyValueSource
Molecular Formula C₃₉H₅₀O₁₉PubChem
Molecular Weight 822.8 g/mol PubChem
Chemical Class FlavonoidPubChem

Biological Significance: A Knowledge Gap

Current scientific literature provides minimal insight into the specific biological significance of this compound. While flavonoids from the Epimedium genus, such as the extensively studied Icariin, are known to possess a wide range of pharmacological properties—including anti-inflammatory, neuroprotective, and osteogenic effects—it is not possible to extrapolate these activities directly to this compound without specific experimental evidence.

Searches of prominent scientific databases did not yield any primary research articles detailing the biological evaluation of this compound. Consequently, there is no quantitative data to present regarding its efficacy in any biological assay, nor are there any established signaling pathways or experimental workflows associated with this compound.

Experimental Protocols: Uncharted Territory

The absence of published research on the biological activities of this compound means that there are no established experimental protocols for its study. Researchers interested in investigating this compound would need to develop and validate their own methodologies based on protocols used for other related flavonoids.

Conclusion and Future Directions

This compound represents an unexplored area within the field of natural product research. While its presence in medicinal plants of the Epimedium genus suggests potential bioactivity, the lack of dedicated studies means its pharmacological value is currently unknown.

Future research efforts are required to:

  • Isolate or synthesize sufficient quantities of this compound to enable comprehensive biological screening.

  • Conduct in vitro and in vivo studies to determine its potential therapeutic effects, such as anti-inflammatory, anti-cancer, neuroprotective, or osteogenic activities.

  • Elucidate its mechanism of action by identifying its molecular targets and the signaling pathways it modulates.

  • Perform pharmacokinetic and toxicological studies to assess its viability as a potential drug candidate.

Until such research is conducted and published, this compound will remain a compound of unknown biological significance. The scientific community is encouraged to undertake these investigations to unlock the potential of this and other understudied natural products.

Ikarisoside C in Traditional Chinese Medicine: A Technical Guide and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Ikarisoside C, a flavonoid glycoside found in several species of the genus Epimedium, is a constituent of traditional Chinese medicine preparations. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific research on the biological activities and pharmacological properties of this compound itself. In contrast, its structurally related compounds, notably Ikarisoside A (also known as Baohuoside II) and the extensively studied Icariin, have been the subject of numerous investigations. These studies have illuminated a range of biological effects, including anti-inflammatory, anti-osteoporotic, and neuroprotective activities, often mediated through key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

This technical guide provides a detailed overview of the available information on this compound, including its chemical properties and botanical sources. Due to the limited data on this compound, this document will focus on the well-documented biological activities and experimental protocols of its close analogs, Ikarisoside A and Icariin, to provide a foundational understanding and suggest potential avenues for future research into this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting a significant gap in the current knowledge and underscoring the potential for novel discoveries in the pharmacology of Epimedium-derived compounds.

Introduction to this compound

This compound is a flavonoid, a class of secondary metabolites widely found in plants.[1] It has been identified in several species of the Epimedium genus, which are herbaceous flowering plants in the family Berberidaceae.[2][3] In traditional Chinese medicine, various Epimedium species are collectively known as "Yin Yang Huo" and have been used for centuries to treat conditions such as osteoporosis, cardiovascular diseases, and sexual dysfunction.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C39H50O19[1]
Molecular Weight 822.8 g/mol [1]
CAS Number 113558-11-5[1]
Appearance Yellow powder[2][3]
Melting Point 204-206 °C[2][3]
Botanical Sources Epimedium fargesii, Epimedium acuminatum, Epimedium wanshanense, Epimedium brevicornum[2][3]

Biological Activities of Structurally Related Compounds

Given the limited data on this compound, this section will focus on the biological activities of the closely related and well-researched compounds from Epimedium: Ikarisoside A and Icariin. These findings may suggest potential, yet unconfirmed, therapeutic properties for this compound.

Anti-inflammatory Activity

Ikarisoside A has demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Ikarisoside A was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in a concentration-dependent manner.[6] This inhibitory effect is mediated, in part, through the suppression of the p38 kinase and nuclear factor-kappaB (NF-κB) signaling pathways.[6]

Osteoprotective Effects

Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis.[6] Ikarisoside A has been found to be a potent inhibitor of osteoclastogenesis in both RANKL-stimulated RAW 264.7 cells and bone marrow-derived macrophages.[6] This effect is achieved by downregulating the expression of osteoclast-specific genes, including matrix metalloproteinase 9 (MMP9), tartrate-resistant acid phosphatase (TRAP), and cathepsin K.[6] The underlying mechanism involves the inhibition of the RANKL-mediated activation of NF-κB, JNK, and Akt signaling pathways.[6]

Icariin has also been shown to have anti-osteoporotic effects. Clinical studies have indicated that icariin can increase bone synthesis metabolic markers in postmenopausal women.[7] Preclinical studies have shown that icariin can reduce RANKL-induced bone loss.[7]

Neuroprotective Effects

Icariin has been investigated for its neuroprotective properties. Studies have suggested that icariin may have therapeutic potential in conditions like perimenopausal depression by modulating the PI3K-AKT signaling pathway.[8]

Signaling Pathways

The biological activities of flavonoids from Epimedium are often attributed to their modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ikarisoside A has been shown to inhibit this pathway, thereby reducing inflammation.[6]

NF_kappaB_Pathway LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Ikarisoside_A Ikarisoside A Ikarisoside_A->IKK inhibits

NF-κB Signaling Pathway Inhibition by Ikarisoside A
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a cascade of protein kinases. Ikarisoside A has been shown to inhibit the p38 MAPK pathway, contributing to its anti-inflammatory effects.[6]

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Ikarisoside_A Ikarisoside A Ikarisoside_A->p38_MAPK inhibits

MAPK Signaling Pathway Inhibition by Ikarisoside A
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Icariin has been shown to modulate this pathway, which may be related to its neuroprotective and other biological effects.[8]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival Icariin Icariin Icariin->PI3K modulates

PI3K/Akt Signaling Pathway Modulation by Icariin

Quantitative Data on Related Compounds

The following tables summarize quantitative data for Ikarisoside A and Icariin from various studies. This information is provided to give a comparative context for potential future studies on this compound.

Table 2: In Vitro Efficacy of Ikarisoside A and Icariin

CompoundAssayCell LineIC50 / Effective ConcentrationReference
Ikarisoside A NO Production Inhibition (LPS-stimulated)RAW 264.7Concentration-dependent inhibition[6]
Ikarisoside A Osteoclastogenesis Inhibition (RANKL-stimulated)RAW 264.7Potent inhibitor[6]
Icariin PDE5 InhibitionIC50 less than half of sildenafil[7]
Icariin Osteoblast DifferentiationBMSCs10⁻⁷, 10⁻⁶, 10⁻⁵ M[7]

Table 3: In Vivo Dosage of Icariin in Animal Studies

CompoundAnimal ModelDosageEffectReference
Icariin Perimenopausal depression rat modelNot specifiedImproved apparent symptoms and rebalanced sex hormones[8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments on Ikarisoside A and Icariin. These protocols can serve as a template for designing future studies on this compound.

Extraction and Isolation of Flavonoids from Epimedium

A general workflow for the extraction and isolation of flavonoids like ikarisosides from Epimedium species is as follows:

Extraction_Workflow Plant_Material Dried Epimedium Plant Material Extraction Extraction with Ethanol/Methanol Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., with ethyl acetate, n-butanol) Crude_Extract->Partition Fractions Different Solvent Fractions Partition->Fractions Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

General Workflow for Flavonoid Isolation
Cell Culture and Treatment for Anti-inflammatory Assays

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Ikarisoside A) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., phospho-p38, total p38, IκBα, β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound remains a largely uncharacterized flavonoid from the medicinally important Epimedium genus. While its chemical identity is established, its biological activities and therapeutic potential are yet to be explored. The extensive research on its structural analogs, Ikarisoside A and Icariin, provides a strong rationale for investigating this compound for similar anti-inflammatory, osteoprotective, and neuroprotective properties.

Future research should focus on:

  • Pharmacological Screening: A comprehensive screening of this compound for a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and immunomodulatory effects.

  • Mechanistic Studies: Elucidation of the molecular mechanisms of action of this compound, with a focus on its effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

A thorough investigation into the pharmacology of this compound will not only fill a significant gap in our understanding of the chemical constituents of Epimedium but also holds the promise of discovering a novel therapeutic agent for a variety of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

A Technical Guide to Epimedium Species Containing Epimedin C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in traditional medicine, particularly in Asia. The therapeutic potential of these plants is largely attributed to their rich content of prenylated flavonol glycosides. Among these, Epimedin C has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of Epimedium species containing Epimedin C, focusing on quantitative data, experimental protocols for its isolation and analysis, and the signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic applications of this promising natural compound.

Quantitative Analysis of Epimedin C in Epimedium Species

The concentration of Epimedin C can vary significantly among different Epimedium species and even within the same species grown under different conditions. The following table summarizes the reported content of Epimedin C in various Epimedium species, providing a comparative overview for researchers selecting plant material for extraction and further studies.

Epimedium SpeciesPlant PartEpimedin C Content (mg/g dry weight)Reference
Epimedium pseudowushanenseLeaves~12.5 - 22.5 (Varies with light intensity)[1]
Epimedium hunanenseAerial PartsNot explicitly quantified, but isolated as a major component[2]
Epimedium brevicornuNot SpecifiedPresent, but quantitative data varies[3]
Epimedium koreanumAerial PartsFound as a constituent[4]
Epimedium sagittatumLeavesPresent, but quantitative data varies[5]

Note: The quantitative data presented is based on available literature and may vary depending on the specific cultivar, geographical origin, harvest time, and analytical methodology used.

Experimental Protocols

Extraction and Isolation of Epimedin C

A common method for the extraction and isolation of Epimedin C from Epimedium plant material involves solvent extraction followed by chromatographic separation.

a. Extraction:

  • Sample Preparation: Air-dried and powdered aerial parts of the selected Epimedium species are used as the starting material.

  • Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux. Ultrasonic-assisted extraction can also be employed to improve efficiency.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Epimedin C, being a glycoside, is typically enriched in the n-butanol fraction.[2]

b. Isolation:

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or other suitable stationary phases.

  • Elution Gradient: A gradient elution system, for example, with a chloroform-methanol mixture of increasing polarity, is used to separate the different components.

  • Further Purification: Fractions containing Epimedin C are collected and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Quantification of Epimedin C

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantitative analysis of Epimedin C in plant extracts.

a. Sample Preparation:

  • A precisely weighed amount of the dried plant extract or powdered plant material is dissolved in a known volume of a suitable solvent (e.g., methanol).

  • The solution is typically filtered through a 0.45 µm membrane filter before injection into the HPLC system.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is typical.

  • Detection: UV detection is often set at a wavelength of 270 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of Epimedin C. The concentration of Epimedin C in the sample is then determined by comparing its peak area to the calibration curve.

More advanced techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for more sensitive and selective quantification.[6][7]

Signaling Pathways Modulated by Epimedin C

Epimedin C exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate some of the known mechanisms of action.

experimental_workflow start Epimedium Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction fractionation Solvent Partitioning (Ethyl Acetate, n-Butanol) extraction->fractionation isolation Column Chromatography fractionation->isolation quantification HPLC-UV/MS Analysis fractionation->quantification purification Preparative HPLC isolation->purification pure_compound Pure Epimedin C purification->pure_compound data Quantitative Data quantification->data

Fig. 1: General experimental workflow for the extraction, isolation, and quantification of Epimedin C.

BMP2_Runx2_Pathway epimedin_c Epimedin C bmp2 BMP-2 (Bone Morphogenetic Protein 2) epimedin_c->bmp2 Upregulates runx2 Runx2 (Runt-related transcription factor 2) bmp2->runx2 Activates osteoblast_diff Osteoblast Differentiation & Proliferation runx2->osteoblast_diff Promotes bone_formation Enhanced Bone Formation osteoblast_diff->bone_formation

Fig. 2: Epimedin C promotes bone formation by upregulating the BMP2/Runx2 signaling pathway in osteoblasts.

JNK_Nrf2_HO1_Pathway oxidative_stress Oxidative Stress jnk JNK Phosphorylation oxidative_stress->jnk Induces epimedin_c Epimedin C epimedin_c->jnk Inhibits nrf2 Nrf2 (Nuclear factor erythroid 2-related factor 2) epimedin_c->nrf2 Activates ho1 HO-1 (Heme oxygenase-1) nrf2->ho1 Upregulates neuroprotection Neuroprotection ho1->neuroprotection Contributes to Immunomodulatory_Pathway epimedin_c Epimedin C lymphocytes Lymphocytes epimedin_c->lymphocytes Stimulates Proliferation il2 IL-2 Production (Interleukin-2) lymphocytes->il2 Increases immune_response Enhanced Immune Response il2->immune_response Promotes

References

An In-depth Technical Guide to Ikarisoside C and Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ikarisoside C and other related flavonoid glycosides, primarily sourced from the Epimedium genus. This document summarizes the current scientific understanding of their biological activities, underlying mechanisms of action through key signaling pathways, and relevant experimental methodologies. Given the nascent stage of research specifically on this compound, this guide incorporates data from closely related and well-studied flavonoid glycosides, such as Icariin and Ikarisoside A, to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

This compound is a flavonoid glycoside characterized by a complex chemical structure. Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of pharmacological activities. The table below summarizes the key chemical properties of this compound.

PropertyValue
Molecular Formula C39H50O19
Molecular Weight 822.8 g/mol
IUPAC Name 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one
CAS Number 113558-11-5

Biological Activities and Quantitative Data

Flavonoid glycosides from Epimedium species have demonstrated a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. While specific quantitative data for this compound is limited in the current literature, the following tables summarize the activities of related compounds, offering insights into the potential of this class of molecules.

Anti-inflammatory Activity

Epimedium flavonoids are known to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

CompoundAssayCell Line/ModelIC50 / Effect
Ikarisoside AiNOS expressionLPS-stimulated RAW 264.7 cellsConcentration-dependent inhibition
Ikarisoside ANO productionLPS-stimulated RAW 264.7 cellsConcentration-dependent inhibition
Ikarisoside ATNF-α releaseLPS-stimulated RAW 246.7 cellsReduction in a concentration-dependent manner
Ikarisoside AIL-1β releaseLPS-stimulated RAW 246.7 cellsReduction in a concentration-dependent manner
IcaritinLipid PeroxidationIC50: 81.33 µM[1]
Icariside IILipid PeroxidationIC50: 70.38 µM[1]
Neuroprotective Effects

Several flavonoid glycosides from Epimedium have shown promise in protecting neuronal cells from damage and degeneration.

CompoundAssayCell Line/ModelEffect
IcariinAβ25-35 induced toxicityPC12 cellsNeuroprotective effect by inhibiting tau hyperphosphorylation[2]
Icariside IID3R agonistEC50: 13.29 µM[1]
Anticancer Activity

The anticancer potential of Epimedium flavonoids has been investigated in various cancer cell lines, demonstrating cytotoxic and anti-proliferative effects.

CompoundCell LineIC50
Icariside IIA375 (Melanoma)Induces G0/G1 and G2/M phase cell cycle arrest and apoptosis[3]
Icariside IIA549 (Lung Cancer)Induces ROS-mediated apoptosis[3]

Signaling Pathways

The therapeutic effects of flavonoid glycosides are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Flavonoid glycosides, such as Ikarisoside A, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB:e->NFkB:w Degradation IkB->Degradation ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Ikarisoside This compound (Proposed) Ikarisoside->IKK inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes DNA->Genes transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis. Icariside II has been shown to modulate this pathway, leading to its anticancer effects.

MAPK_Pathway Growth_Factors Growth Factors, Stress Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response leads to Icariside Flavonoid Glycosides Icariside->Raf modulates Icariside->MEK modulates Icariside->ERK modulates

Caption: Modulation of the MAPK signaling pathway by flavonoid glycosides.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Icariin has been reported to modulate this pathway, contributing to its neuroprotective and anticancer activities.

PI3K_Akt_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets phosphorylates Cellular_Effects Cell Survival, Growth, Proliferation Downstream_Targets->Cellular_Effects Icariin Icariin Icariin->PI3K modulates

Caption: Modulation of the PI3K/Akt signaling pathway by Icariin.

Experimental Protocols

This section outlines generalized experimental workflows for the study of this compound and other flavonoid glycosides.

Isolation and Purification Workflow

The isolation of flavonoid glycosides from plant material typically involves extraction followed by a series of chromatographic separations.

Isolation_Workflow Plant_Material Epimedium Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partition (e.g., with Ethyl Acetate) Crude_Extract->Partition Fraction Flavonoid-rich Fraction Partition->Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

The intricate pathway of Ikarisoside C biosynthesis in plants: a technical guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the biosynthesis of Ikarisoside C, a significant prenylated flavonol glycoside found in plants of the Epimedium genus. This document outlines the proposed metabolic pathway, details the enzymatic reactions involved, presents quantitative data, and provides comprehensive experimental protocols for key research methodologies.

Introduction to this compound

This compound is a complex flavonoid derivative of kaempferol, a common flavonol in plants. Its unique structure, featuring a prenyl group and a specific arrangement of sugar moieties, contributes to its potential biological activities and makes it a molecule of interest for pharmaceutical research. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone. This is followed by a series of modifications, including prenylation and glycosylation, to yield the final complex molecule.

Core Flavonoid Biosynthesis

The initial stages of the pathway are well-established and common to the biosynthesis of most flavonoids. Phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate. From naringenin, a series of hydroxylations and oxidations catalyzed by flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) lead to the formation of the flavonol kaempferol.

Prenylation of the Kaempferol Backbone

A crucial step in the biosynthesis of this compound is the attachment of a prenyl group to the kaempferol backbone. This reaction is catalyzed by a prenyltransferase (PT), which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. While the specific prenyltransferase for this compound has not been definitively identified, enzymes with this activity on flavonoid substrates have been characterized in Epimedium.

Glycosylation of the Prenylated Aglycone

The final and most complex phase of this compound biosynthesis is the sequential attachment of sugar moieties to the prenylated kaempferol aglycone. This is carried out by a series of UDP-glycosyltransferases (UGTs), each with specificity for the acceptor molecule, the sugar donor (typically a UDP-sugar), and the position of attachment. Based on the structure of this compound, it is proposed that at least two different UGTs are required: one to attach the first sugar to a hydroxyl group on the aglycone, and a second to attach the subsequent sugar to the first sugar molecule. Research in Epimedium has identified several flavonoid glycosyltransferases with activity on prenylated flavonoids, providing a basis for understanding this process.[1][2][3]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Kaempferol Kaempferol Naringenin->Kaempferol F3H, FLS PrenylKaempferol Prenylated Kaempferol (Aglycone) Kaempferol->PrenylKaempferol Prenyltransferase (PT) IkarisosideC_intermediate Glycosylated Intermediate PrenylKaempferol->IkarisosideC_intermediate UGT1 IkarisosideC This compound IkarisosideC_intermediate->IkarisosideC UGT2

Proposed biosynthetic pathway of this compound.

Quantitative Data on Related Enzyme Activity

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available, studies on related enzymes in Epimedium provide valuable insights. The following table summarizes the kinetic parameters of a novel prenylated flavonol rhamnoside xylosyltransferase (EpF3R2″XylT) from Epimedium pubescens, which acts on the related compound icariin.[2]

SubstrateKm (mM)Vmax (pmol/min/µg protein)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Icariin75.96 ± 11.911.23 ± 0.080.0981.29
Baohuoside I113.15 ± 37.601.05 ± 0.150.0840.74
Baohuoside II123.97 ± 16.450.98 ± 0.070.0780.63

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Flavonoid Extraction from Epimedium Plant Material

This protocol describes a general method for the extraction of flavonoids, including this compound, from Epimedium leaves.

Materials:

  • Fresh or dried Epimedium leaves

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Mortar and pestle or grinder

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Grind the Epimedium leaves to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.

  • Add the powdered leaf material to a flask containing 80% methanol (e.g., 1 g of powder in 20 mL of solvent).

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction of the pellet twice more with 80% methanol.

  • Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol.

  • Filter the extract through a 0.22 µm syringe filter before analysis.

Heterologous Expression and Purification of UDP-Glycosyltransferases

This protocol outlines the heterologous expression of a candidate UGT in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the UGT gene insert (e.g., pET vector with a His-tag)

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme, DNase I

  • Sonicator

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Add lysozyme and DNase I and incubate on ice.

  • Lyse the cells by sonication.

  • Centrifuge the lysate to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged UGT with elution buffer.

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Enzyme Assay for UDP-Glycosyltransferase Activity

This protocol describes a typical in vitro assay to determine the activity of a purified UGT.

Materials:

  • Purified UGT enzyme

  • Aglycone substrate (e.g., prenylated kaempferol)

  • UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • Methanol or other quenching solvent

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, aglycone substrate, and UDP-sugar donor.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the purified UGT enzyme.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to precipitate the enzyme.

  • Analyze the supernatant by HPLC or UPLC-MS to detect and quantify the glycosylated product.

Below is a diagram of the experimental workflow for UGT characterization.

UGT Characterization Workflow GeneCloning Gene Cloning into Expression Vector Transformation Transformation into E. coli GeneCloning->Transformation ProteinExpression Protein Expression and Induction Transformation->ProteinExpression CellLysis Cell Lysis and Lysate Preparation ProteinExpression->CellLysis Purification Affinity Chromatography Purification CellLysis->Purification EnzymeAssay In Vitro Enzyme Assay Purification->EnzymeAssay ProductAnalysis HPLC / UPLC-MS Product Analysis EnzymeAssay->ProductAnalysis

Workflow for UGT heterologous expression and characterization.

Conclusion

The biosynthesis of this compound in Epimedium is a complex process involving the coordinated action of multiple enzymes from the phenylpropanoid and flavonoid pathways, as well as specific prenyltransferases and UDP-glycosyltransferases. While the complete pathway and all its dedicated enzymes are yet to be fully elucidated, ongoing research continues to uncover the key players and their functions. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the biosynthesis of this and other valuable plant-derived natural products, paving the way for their sustainable production and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ikarisoside C from Epimedium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium, also known as Horny Goat Weed or Yin Yang Huo, is a genus of flowering plants in the family Berberidaceae. It has a long history of use in Traditional Chinese Medicine for treating various conditions, including osteoporosis and sexual dysfunction. The therapeutic effects of Epimedium are largely attributed to its rich content of flavonoids, with Ikarisoside C (also known as Epimedin C) being one of the significant bioactive compounds. This compound and its derivatives have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from Epimedium species, intended for research and drug development purposes.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of flavonoids from Epimedium, providing a comparative overview of different methods and their efficiencies.

Extraction MethodEpimedium SpeciesKey ParametersTarget Compound(s)Yield/ContentReference
Ultrasonic-Assisted Extraction (UAE)Epimedium brevicornumEthanol: 60%, Solid-liquid ratio: 1:25 (g/mL)Total FlavonoidsPurity of 44.16% after purification[1]
Pressurized Microwave-Assisted Extraction (PMAE)Epimedium koreanumEthanol: 40%, Pressure: 300 kPa, Time: 3 minEpimedin A, B, C, and IcariinHighest yields compared to AMAE, UE, and RE[2]
Heating ExtractionEpimedium pubescensEthanol: 63%, Temperature: 38°C, Time: 39 minTotal FlavonoidsNot specified[3]
Microwave ExtractionEpimedium (Folium Epimedii)Ethanol: 70%, Power: 700W, Temperature: 50°C, Time: 8 minIcariin (from total flavonoids)Final product with >90% Icariin content[4]
Ultrasonic-Assisted Extraction (UAE)Herba EpimediiEthanol: 50%, Liquid:solid ratio: 30 mL/g, Temperature: 50°C, Time: 30 min (3 cycles)Epimedin A, B, C, and IcariinOptimal conditions for simultaneous extraction
Dual-mode HSCCCEpimedium brevicornumSolvent system: n-butanol-ethyl acetate-water (3:7:10, v/v)Epimedin C12.7 mg from crude extract with 90.4% purity

Experimental Protocols

Raw Material Preparation
  • Plant Material : Obtain dried aerial parts (leaves and stems) of an Epimedium species known to contain a high concentration of this compound, such as Epimedium brevicornum or Epimedium koreanum.

  • Grinding : Grind the dried plant material into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

  • Drying : Dry the powdered material in an oven at 60°C to a constant weight to remove residual moisture.

Extraction of Total Flavonoids

This protocol describes an optimized ultrasonic-assisted extraction (UAE) method for obtaining a crude extract rich in flavonoids, including this compound.

  • Solvent Preparation : Prepare a 50-70% (v/v) aqueous ethanol solution. A 60% ethanol concentration has been shown to be effective.[1]

  • Extraction Procedure :

    • Weigh 100 g of the dried Epimedium powder and place it in a suitable flask.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:25 (g/mL).[1]

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 30-40 minutes at a controlled temperature of 50-60°C.

    • After the first extraction, filter the mixture through gauze and then filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

    • Combine the filtrates from all three extractions.

  • Concentration :

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is completely removed.

    • The resulting aqueous concentrate contains the crude flavonoid extract.

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

  • Resin Preparation : Select a suitable macroporous resin (e.g., HPD-100, AB-8). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear and neutral.

  • Column Packing : Pack a glass column with the pre-treated macroporous resin.

  • Loading : Dilute the concentrated crude extract with deionized water and load it onto the column at a flow rate of 1-2 bed volumes (BV)/hour.

  • Washing : Wash the column with 4-8 BV of deionized water to remove water-soluble impurities such as sugars and salts.

  • Elution :

    • Elute the column with a stepwise gradient of ethanol-water solutions.

    • Begin with a low concentration of ethanol (e.g., 25-30%) to elute more polar compounds.[1]

    • Increase the ethanol concentration to 50-70% to elute the target flavonoids, including this compound.

    • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration : Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

  • System Preparation :

    • Column : Use a C18 reversed-phase preparative column (e.g., 250 mm × 20 mm, 5 µm).

    • Mobile Phase : A common mobile phase for flavonoid separation is a gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program : An example of a gradient program could be: 0-10 min, 15-25% A; 10-30 min, 25-40% A; 30-40 min, 40-60% A. The specific gradient should be optimized based on the composition of the partially purified extract.

    • Flow Rate : Set the flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Detection : Monitor the elution at a wavelength of 270 nm.

  • Sample Preparation : Dissolve the concentrated this compound-rich fraction from the macroporous resin chromatography step in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fraction Collection : Inject the sample onto the prep-HPLC system and collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Processing :

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the high-purity fractions.

    • Remove the mobile phase solvents by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain purified this compound as a powder.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

G plant Epimedium Plant Material (Dried and Powdered) extraction Ultrasonic-Assisted Extraction (60% Ethanol, 50-60°C) plant->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation (Remove Ethanol) filtration->concentration1 crude_extract Crude Flavonoid Extract concentration1->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom washing Wash with Deionized Water resin_chrom->washing Load Sample elution Elute with 25-70% Ethanol washing->elution Remove Impurities concentration2 Rotary Evaporation elution->concentration2 Collect Fractions prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc purified_ikc Purified this compound prep_hplc->purified_ikc Collect & Lyophilize

Caption: Workflow for this compound extraction and purification.

Biotransformation Pathway of Epimedium Flavonoids

G epimedin_a Epimedin A icariin Icariin epimedin_a->icariin - Glucose epimedin_b Epimedin B epimedin_b->icariin - Rhamnose epimedin_c Epimedin C (this compound) epimedin_c->icariin - Rhamnose (α-L-rhamnosidase) icariside_ii Icariside II icariin->icariside_ii - Glucose icaritin Icaritin icariside_ii->icaritin - Rhamnose

Caption: Enzymatic conversion pathway of major Epimedium flavonoids.

References

Application Note: Determination of Ikarisoside C by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Ikarisoside C in various sample matrices, including raw materials, finished products, and biological fluids. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for quality control, pharmacokinetic studies, and academic research.

Introduction

This compound is a flavonoid glycoside with significant potential in pharmaceutical and nutraceutical applications. Accurate and reliable quantification of this compound is crucial for ensuring product quality, understanding its pharmacokinetic profile, and conducting further research into its biological activities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantification of such compounds due to its high sensitivity, specificity, and reproducibility.[1] This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV system.

Chemical Structure

(A chemical structure diagram for this compound would be inserted here in a full application note. For this text-based generation, a description is provided.)

This compound is a kaempferol derivative, specifically a kaempferol 3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside-7-O-α-L-rhamnopyranoside. Its structure contains multiple chromophores, making it suitable for UV detection.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Software: OpenLab CDS or equivalent chromatography data station.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Reference Standard: this compound (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Solid Samples (e.g., herbal extracts, powders):

    • Accurately weigh a sample amount expected to contain this compound within the calibration range.

    • Extract the sample with a suitable solvent (e.g., 70% ethanol) using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., formulations, biological fluids):

    • For liquid formulations, dilute an appropriate volume with the mobile phase to bring the concentration into the calibration range.

    • For biological samples (e.g., plasma), perform a protein precipitation step by adding three volumes of acetonitrile, vortexing, and centrifuging.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Parameters

The chromatographic conditions should be optimized for the specific column and system being used. The following are recommended starting parameters:

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Gradient Program 0-10 min: 25% B; 10-12 min: 25-40% B; 12-22 min: 40-45% B; 22-25 min: 45-75% B; 25-30 min: 75% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 30 minutes
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2]

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution at three different concentrations. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%0.85%
Table 2: Method Validation Summary
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Intra-day Precision (RSD%) < 1.5%
Inter-day Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLC HPLC System StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC UV UV Detector HPLC->UV DataAcq Data Acquisition UV->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Logical Steps for Method Development

method_development Start Start: Define Analytical Goal Literature Literature Review & Physicochemical Properties Start->Literature ColumnSelection Column Selection (e.g., C18) Literature->ColumnSelection MobilePhase Mobile Phase Optimization (Solvents, pH, Gradient) ColumnSelection->MobilePhase Detection Wavelength Selection (UV Spectrum) MobilePhase->Detection Optimization Parameter Optimization (Flow Rate, Temperature) Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation End Final Method Validation->End

Caption: Logical flow for HPLC-UV method development.

Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward, utilizing common laboratory equipment and reagents, and has been shown to be linear, precise, and accurate. This protocol can be readily implemented in quality control laboratories and research settings for the routine analysis of this compound.

References

Application Note: Quantification of Ikarisoside C in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ikarisoside C is a flavonoid glycoside with potential pharmacological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and drug development studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The described protocol is adapted from validated methods for structurally related compounds, including Icariin and its metabolites Icariside I and Icariside II, and is intended for research purposes.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are prepared using a protein precipitation or liquid-liquid extraction method. The analyte is then separated from endogenous matrix components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI) is typically used for the detection of this class of compounds.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard (IS), such as Daidzein or a stable isotope-labeled this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A typical LC setup for the analysis of this compound and related compounds is summarized below.

ParameterCondition
LC System Agilent 1290 UPLC or equivalent
Column ZORBAX SB-C18 (2.1 x 100 mm, 3.5 µm) or ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][2]
Column Temperature 40-45°C[3]
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.25 - 0.3 mL/min[1][2]
Gradient Elution Example: 0-4.5 min, 25-60% B; 4.5-6.0 min, 60-90% B; 6.0-6.5 min, 90-25% B; 6.5-7.0 min, 25% B[3]
Injection Volume 10 µL
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). The MRM transitions for this compound and a potential internal standard need to be optimized. Based on related compounds, the following are suggested starting points.

ParameterSetting
Mass Spectrometer Agilent G6410A Triple Quadrupole or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 4.0 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
MRM Transitions See Table 1

Table 1: Suggested MRM Transitions (to be optimized)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined200To be optimized
Daidzein (IS)255.1199.120025

Note: The precursor ion for this compound would correspond to its protonated molecule [M+H]⁺. Product ions would be determined by infusing a standard solution and performing a product ion scan.

Data Presentation

The following tables summarize typical quantitative performance data from validated methods for analogous compounds, which can be expected for a validated this compound assay.

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Icariin0.2 - 1000.2>0.995
Icariside I0.5 - 10000.5>0.995
Icariside II0.1 - 1000.1>0.995

Data adapted from references[1].

Table 3: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
IcariinLQC< 10.5< 14.6-7.7 to 1.8
MQC< 8.2< 12.1-5.4 to 0.9
HQC< 7.1< 9.8-6.1 to -1.3
Icariside IILQC< 9.8< 11.6-0.2 to 7.3
MQC< 6.5< 8.91.5 to 5.4
HQC< 4.1< 7.22.3 to 6.8

Data adapted from references[4]. LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Icariin75 - 8588 - 95
Icariside I78 - 8890 - 98
Icariside II80 - 9092 - 105

Data adapted from reference[4].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for this compound quantification.

metabolic_pathway Icariin Icariin Icariside_I Icariside I Icariin->Icariside_I Hydrolysis Icariside_II Icariside II Icariside_I->Icariside_II Hydrolysis

Caption: Metabolic pathway of Icariin to its metabolites.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using LC-MS/MS. The method, adapted from procedures for structurally similar compounds, offers high sensitivity, specificity, and a wide linear dynamic range. The provided workflow, instrumental conditions, and expected performance metrics serve as a valuable resource for researchers in pharmacology and drug development. Method validation specific to this compound is essential before application to routine analysis.

References

Application Notes and Protocols for the Analysis of Ikarisoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: Despite a comprehensive search of available scientific literature, a complete and officially tabulated set of ¹H and ¹³C NMR spectroscopic data for Ikarisoside C could not be located. The following application notes provide the chemical structure, generalized experimental protocols for isolation and relevant biological assays, and diagrams of pertinent signaling pathways, which are standard for the analysis of flavonol glycosides like this compound.

Chemical Structure of this compound

This compound is a flavonol glycoside that can be isolated from plants of the Epimedium genus. Its structure consists of a kaempferol aglycone attached to two sugar moieties. The complex structure gives rise to a correspondingly complex NMR spectrum.

Caption: Chemical Structure of this compound.

Experimental Protocols

General Protocol for Isolation and Purification of Flavonol Glycosides from Epimedium Species

This protocol describes a general method for the extraction and isolation of flavonol glycosides, such as this compound, from the dried aerial parts of Epimedium plants.

Isolation_Workflow start Dried Epimedium Plant Material extraction Maceration or Reflux Extraction (e.g., with 70% Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) crude_extract->liquid_liquid fractions Collect n-Butanol Fraction liquid_liquid->fractions column_chroma Column Chromatography (Macroporous Resin or Silica Gel) fractions->column_chroma purification Preparative HPLC (C18 column, Methanol/Water gradient) column_chroma->purification final_product Pure this compound purification->final_product MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors translocates to nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Application Notes and Protocols for Ikarisoside C: Cell-Based Assays for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ikarisoside C is a flavonoid glycoside that belongs to a class of natural compounds with potential therapeutic properties. While research on this compound is emerging, related compounds such as Ikarisoside A, isolated from plants of the Epimedium genus, have demonstrated notable anti-inflammatory effects.[1] These effects are primarily attributed to the downregulation of key inflammatory mediators and signaling pathways.

Studies on similar flavonoids suggest that this compound may exert its anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] The underlying mechanism is likely linked to the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][3]

These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory potential of this compound in a cell-based model. The murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a well-established in vitro model for inflammation. The following protocols detail methods for assessing cell viability, measuring key inflammatory mediators, and elucidating the molecular mechanisms of action of this compound.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action viability Cell Viability Assay (MTT) no_assay Nitric Oxide Assay (Griess) viability->no_assay Determine non-toxic concentrations cytokine Cytokine Quantification (ELISA) no_assay->cytokine Confirm anti-inflammatory effect western Western Blot Analysis cytokine->western Investigate signaling pathways q_pcr qRT-PCR western->q_pcr Analyze gene expression

Figure 1: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on RAW 264.7 macrophage cells to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation:

This compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.23 ± 0.0798.4
51.20 ± 0.0996.0
101.18 ± 0.0694.4
251.15 ± 0.0892.0
501.12 ± 0.0789.6
1000.85 ± 0.0568.0
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions

  • Culture supernatants from this compound-treated cells

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.10
LPS + this compound (5 µM)35.2 ± 1.823.1
LPS + this compound (10 µM)24.1 ± 1.547.4
LPS + this compound (25 µM)15.6 ± 1.265.9
Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Culture supernatants from this compound-treated cells

  • Wash buffer and substrate solution (provided in the kits)

  • Stop solution (provided in the kits)

Procedure:

  • Collect the culture supernatants from cells treated as described in the Nitric Oxide Production Assay.

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add the culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate solution to develop the color.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 530 ± 420 ± 3
LPS (1 µg/mL)1250 ± 80980 ± 65450 ± 30
LPS + this compound (5 µM)980 ± 70750 ± 50340 ± 25
LPS + this compound (10 µM)650 ± 55480 ± 40220 ± 20
LPS + this compound (25 µM)380 ± 40250 ± 30110 ± 15
Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS for the appropriate duration.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

Treatmentp-p65 / p65 Ratiop-IκBα / IκBα Ratiop-p38 / p38 RatioiNOS / β-actin Ratio
Control0.1 ± 0.020.1 ± 0.010.2 ± 0.030.05 ± 0.01
LPS (1 µg/mL)1.0 ± 0.081.0 ± 0.071.0 ± 0.091.0 ± 0.10
LPS + this compound (10 µM)0.6 ± 0.050.5 ± 0.040.5 ± 0.060.4 ± 0.05
LPS + this compound (25 µM)0.3 ± 0.030.2 ± 0.020.3 ± 0.040.2 ± 0.03

Signaling Pathways

G cluster_0 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription IkarisosideC This compound IkarisosideC->IKK Inhibits

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 MAPK Pathway LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk TAK1 TAK1 TLR4_mapk->TAK1 Activates MKKs MKK3/6 TAK1->MKKs Phosphorylates p38 p38 MKKs->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Genes_mapk Pro-inflammatory Genes AP1->Genes_mapk Induces Transcription IkarisosideC_mapk This compound IkarisosideC_mapk->p38 Inhibits Phosphorylation

Figure 3: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

References

In Vivo Studies of Ikarisoside C in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the in vivo effects of Ikarisoside C in rodent models are currently limited, with a significant body of research focusing on its structural analog, Icariin. While both are flavonoids derived from plants of the Epimedium genus, their distinct chemical structures may lead to different pharmacokinetic profiles and biological activities. This document outlines the available, albeit limited, information on this compound and provides detailed protocols based on studies of the closely related compound, Icariin, which can serve as a foundational reference for designing future in vivo studies of this compound.

Summary of Available Data

Direct in vivo studies detailing the therapeutic effects of isolated this compound in rodent models are not extensively available in the current body of scientific literature. However, pharmacokinetic studies in rats have been conducted on complex herbal injections containing this compound (also known as Epimedin C) among other active components.

Pharmacokinetic Profile of a Multi-Component Injection

One study analyzed the plasma concentrations of several flavonoid glycosides, including Epimedin C, after intramuscular administration of the "Chuankezhi" injection in rats. The findings indicated rapid absorption and elimination of these compounds.

Table 1: Pharmacokinetic Parameters of Epimedin C in Rats Following Intramuscular Administration of Chuankezhi Injection

ParameterValue
Tmax (h) 0.16
t1/2z (h) 0.47

Tmax: Time to reach maximum plasma concentration. t1/2z: Mean elimination half-life.[1]

This data suggests that this compound is quickly absorbed and cleared from the bloodstream when administered as part of this specific formulation. However, the pharmacokinetics of orally administered, pure this compound may differ significantly.

Experimental Protocols (Adapted from Icariin Studies)

Given the scarcity of specific protocols for this compound, the following methodologies are adapted from in vivo studies on Icariin. These can be used as a starting point for designing rodent model experiments for this compound, with the caveat that optimization will be necessary.

Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

This protocol is based on studies investigating the neuroprotective effects of Icariin in transgenic mouse models of Alzheimer's disease.

1. Animal Model:

  • Species: APP/PS1 transgenic mice or other suitable Alzheimer's disease models.

  • Age: Dependent on the specific model and the desired stage of pathology for intervention.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Compound: this compound (purity >98%).

  • Vehicle: A solution of 0.5% carboxymethylcellulose sodium (CMC-Na) or another appropriate vehicle.

  • Dosage: Based on Icariin studies, a starting dose range of 20-60 mg/kg body weight could be considered. Dose-response studies are recommended.

  • Route of Administration: Oral gavage is a common method. For chronic studies, voluntary oral administration in a palatable jelly can reduce stress.[2][3][4]

  • Treatment Duration: Typically 1 to 3 months for chronic neurodegenerative models.

3. Behavioral Testing (Morris Water Maze):

  • Purpose: To assess spatial learning and memory.

  • Procedure:

    • Acquisition Phase (5-7 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Four trials are conducted per day.

    • Probe Trial (24 hours after last training day): The platform is removed, and the mouse is allowed to swim for 60-90 seconds. The time spent in the target quadrant and the number of platform crossings are recorded.

4. Biochemical and Histological Analysis:

  • Sample Collection: After the final behavioral test, animals are euthanized, and brain tissue is collected.

  • Analysis:

    • ELISA: Measurement of Aβ40 and Aβ42 levels in brain homogenates.

    • Western Blot: Quantification of proteins related to amyloid precursor protein (APP) processing (e.g., BACE1, PS1) and synaptic plasticity (e.g., PSD95, synaptophysin).

    • Immunohistochemistry: Staining of brain sections for amyloid plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Experimental Workflow for Neuroprotection Studies

G cluster_0 Animal Model Preparation cluster_2 Behavioral Assessment cluster_3 Post-Mortem Analysis A APP/PS1 Transgenic Mice B Acclimatization and Baseline Assessment A->B C This compound (Oral Gavage) D Vehicle Control E Positive Control (e.g., Donepezil) F Morris Water Maze C->F D->F E->F G Brain Tissue Collection F->G H Biochemical Analysis (ELISA, Western Blot) G->H I Histological Analysis (Immunohistochemistry) G->I

Caption: Workflow for investigating the neuroprotective effects of this compound.

Signaling Pathways (Hypothesized from Icariin Studies)

Based on research on Icariin, this compound may exert its neuroprotective effects through the modulation of several key signaling pathways. These pathways represent potential targets for investigation in future this compound studies.

Potential Neuroprotective Signaling Pathways

G cluster_0 Upstream Events cluster_1 Cellular Processes cluster_2 Downstream Effects IkarisosideC This compound PI3K_Akt PI3K/Akt Pathway IkarisosideC->PI3K_Akt Activates Nrf2 Nrf2 Pathway IkarisosideC->Nrf2 Activates NF_kB NF-κB Pathway IkarisosideC->NF_kB Inhibits Apoptosis Reduced Apoptosis PI3K_Akt->Apoptosis OxidativeStress Reduced Oxidative Stress Nrf2->OxidativeStress Inflammation Reduced Neuroinflammation NF_kB->Inflammation

Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.

Conclusion and Future Directions

While direct in vivo evidence for this compound is currently sparse, the existing pharmacokinetic data and the extensive research on the related compound Icariin provide a solid foundation for future investigations. Researchers are encouraged to use the adapted protocols as a guide to explore the therapeutic potential of this compound in various rodent models of disease, including neurodegenerative disorders, inflammatory conditions, and bone-related diseases. Future studies should focus on establishing the oral bioavailability and dose-response relationship of purified this compound and elucidating its specific mechanisms of action.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Ikariside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the neuroprotective effects of Ikariside C, a flavonoid with significant therapeutic potential. The protocols detailed below are based on established in vitro and in vivo models of neuronal injury and aim to ensure robust and reproducible data generation.

Introduction to Ikariside C and its Neuroprotective Potential

Ikariside C, also known as Icariside II (ICS II), is a key bioactive metabolite of Icariin, a major flavonoid component of Epimedium species. Emerging evidence strongly suggests that Ikariside C possesses potent neuroprotective properties, making it a promising candidate for the development of therapies for neurodegenerative diseases and ischemic stroke. Its mechanisms of action are multifaceted, primarily involving the activation of the Nrf2/ARE antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of Ikariside C.

Table 1: In Vitro Neuroprotective Effects of Ikariside C in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
Cell LineIkariside C Concentration (µM)Outcome MeasureResult
PC12 Cells12.5Cell ViabilityIncreased
25Cell ViabilityIncreased
50Cell ViabilityIncreased
12.5LDH LeakageDecreased from 33.96% to 16.78%[1]
25LDH LeakageDecreased to 13.12%[1]
50LDH LeakageDecreased to 12.96%[1]
Table 2: In Vivo Neuroprotective Effects of Ikariside C in a Middle Cerebral Artery Occlusion (MCAO) Rat Model
ParameterIkariside C Dosage (mg/kg)Result
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD)20Significantly Increased
Glutathione Peroxidase (GSH-Px)10Significantly Increased
20Significantly Increased
Catalase10Significantly Increased
20Significantly Increased
Oxidative Stress Marker
Malondialdehyde (MDA)5Significantly Decreased
10Significantly Decreased
20Significantly Decreased
Nrf2/HO-1 Pathway Activation
Nrf2 Protein Expression5Significantly Increased
10Significantly Increased
20Significantly Increased
Heme Oxygenase-1 (HO-1) Protein Expression10Significantly Increased
20Significantly Increased
Table 3: In Vivo Effects of Ikariside C on Cognitive Function in a Chronic Cerebral Hypoperfusion Rat Model (Morris Water Maze)
Ikariside C Dosage (mg/kg/day)DurationEscape LatencyTarget Quadrant Residence Time
812 weeksSignificantly ReducedSignificantly Prolonged[2]

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells

This protocol simulates ischemic/reperfusion injury in a cell culture system.

Materials:

  • PC12 cell line

  • DMEM (Dulbecco's Modified Eagle Medium), glucose-free

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Ikariside C (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Ikariside C Pre-treatment: Replace the medium with fresh medium containing various concentrations of Ikariside C (e.g., 12.5, 25, 50 µM) or vehicle (DMSO) and incubate for a predetermined time (e.g., 2 hours).

  • OGD Induction:

    • Wash the cells twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM.

    • Place the plates in a hypoxic chamber for a specified duration (e.g., 4-6 hours).

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the glucose-free DMEM with high-glucose DMEM.

    • Return the plates to the normoxic incubator (5% CO2, 21% O2) for 24 hours.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol induces focal cerebral ischemia, mimicking a stroke. All animal procedures should be performed in accordance with institutional animal care and use guidelines.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Ikariside C

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert the nylon suture into the ICA through the ECA stump and advance it until a slight resistance is felt, occluding the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • Ikariside C Administration: Administer Ikariside C (e.g., 5, 10, 20 mg/kg) or vehicle intraperitoneally at the time of reperfusion.

  • Reperfusion: After a specific occlusion period (e.g., 2 hours), gently withdraw the suture to allow reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Tissue Collection and Analysis: Euthanize the animals and collect brain tissue for infarct volume measurement (TTC staining), and biochemical and molecular analyses.

Analysis of Signaling Pathways

Western Blotting for Nrf2 and HO-1:

  • Protein Extraction: Homogenize brain tissue or lyse cell pellets in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for NF-κB:

  • Nuclear Protein Extraction: Isolate nuclear proteins from brain tissue or cells using a nuclear extraction kit.

  • ELISA: Use a commercial ELISA kit to quantify the p65 subunit of NF-κB in the nuclear extracts according to the manufacturer's protocol.

Mandatory Visualizations

G cluster_0 Ikariside C Neuroprotective Workflow start Start model Select Model (In Vitro OGD/R or In Vivo MCAO) start->model treatment Ikariside C Treatment (Varying Concentrations/Dosages) model->treatment injury Induce Neuronal Injury treatment->injury assessment Assess Neuroprotection injury->assessment cell_viability Cell Viability (MTT, LDH) assessment->cell_viability In Vitro behavioral Behavioral Tests (Morris Water Maze) assessment->behavioral In Vivo mechanism Investigate Mechanism cell_viability->mechanism behavioral->mechanism western Western Blot (Nrf2, HO-1) mechanism->western elisa ELISA (NF-κB) mechanism->elisa end End western->end elisa->end

Caption: Experimental workflow for assessing Ikariside C's neuroprotective effects.

G cluster_0 Ikariside C Signaling Pathway cluster_1 Antioxidant Response cluster_2 Anti-inflammatory Response IkarisideC Ikariside C Nrf2 Nrf2 Activation IkarisideC->Nrf2 NFkB NF-κB Inhibition IkarisideC->NFkB ARE ARE Binding Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Enzymes (SOD, GSH-Px, Catalase) ARE->Antioxidant OxidativeStress Reduced Oxidative Stress HO1->OxidativeStress Antioxidant->OxidativeStress Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammatory Pro-inflammatory Cytokines NFkB->Inflammatory inhibits Neuroinflammation Reduced Neuroinflammation Inflammatory->Neuroinflammation Neuroinflammation->Neuroprotection

Caption: Ikariside C's dual signaling pathway for neuroprotection.

References

Ikarisoside Analogs in Osteoporosis Research: Application Notes and Protocols for In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Ikarisoside analogs, such as Icariin and Ikarisoside A, in the in vitro study of osteoporosis. Due to a lack of specific research on Ikarisoside C, this document focuses on its more extensively studied chemical relatives.

Osteoporosis is a progressive skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. In vitro models are crucial for understanding the cellular and molecular mechanisms underlying osteoporosis and for the preliminary screening of potential therapeutic agents. Flavonoids isolated from the plant genus Epimedium, such as Icariin and its derivatives, have garnered significant interest for their potential bone-protective effects. These compounds have been shown to modulate the functions of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), the two key cell types involved in bone remodeling.

This document provides detailed application notes and protocols for utilizing Ikarisoside analogs in in vitro osteoporosis research, summarizing key quantitative data and outlining the underlying signaling pathways.

Data Presentation: Efficacy of Ikarisoside Analogs in Bone Cell Models

The following tables summarize the quantitative effects of Icariin and Ikarisoside A/I on osteoblast and osteoclast activity from various in vitro studies.

Table 1: Effects of Icariin on Osteoblast Differentiation and Mineralization

ParameterCell TypeConcentrationObserved Effect
Alkaline Phosphatase (ALP) ActivityRat Calvarial Osteoblasts10⁻⁵ MSignificantly higher than control and Genistein
Mineralized Nodule FormationRat Calvarial Osteoblasts10⁻⁵ MMore and larger mineralized nodules compared to control
Osteocalcin SecretionRat Calvarial Osteoblasts10⁻⁵ MIncreased secretion compared to control
Calcium DepositionRat Calvarial Osteoblasts10⁻⁵ MIncreased deposition compared to control
Gene Expression (COL1α2, BMP-2, OSX, RUNX-2)Rat Calvarial Osteoblasts10⁻⁵ MHigher mRNA expression levels

Table 2: Inhibitory Effects of Ikarisoside Analogs on Osteoclastogenesis

CompoundParameterCell TypeConcentrationObserved Effect
Ikarisoside ATRAP-positive Multinucleated CellsRAW 264.7 cellsNot specifiedPotent inhibition of osteoclastogenesis[1]
Ikarisoside ABone ResorptionRAW 264.7 cellsNot specifiedBlocked resorbing capacity on calcium phosphate-coated plates[1]
Ikarisoside AGene Expression (MMP9, TRAP, RANK, Cathepsin K)RAW 264.7 cellsNot specifiedDecreased expression of osteoclast-specific genes[1]
Icariside I (GH01)TRAP-positive Multinucleated CellsPrimary Bone Marrow Macrophages0.1, 1, 10, 100 nMSignificant inhibition of osteoclast differentiation[2]
Icariside I (GH01)Bone ResorptionPrimary Bone Marrow Macrophages0.1 and 100 nMSignificantly repressed RANKL-induced resorption capability[3]
IcariinTRAP ActivityMouse Bone Marrow Culture10⁻⁸ MSignificantly decreased TRAP activity[4]
IcariinBone Resorption PitsMouse Bone Marrow Culture10 µMSignificantly less bone resorption pits compared to control[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Osteoblast Differentiation and Mineralization Assay

Objective: To evaluate the effect of Ikarisoside analogs on the differentiation and mineralization of osteoblasts.

Materials:

  • Primary calvarial osteoblasts or osteoblastic cell line (e.g., MC3T3-E1)

  • Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Ikarisoside analog (e.g., Icariin) dissolved in DMSO

  • Osteogenic induction medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate)

  • Alkaline Phosphatase (ALP) Assay Kit

  • Alizarin Red S staining solution

  • 4% Paraformaldehyde (PFA)

  • 10% Cetylpyridinium chloride (CPC) solution

Procedure:

  • Cell Seeding: Seed osteoblasts in 24-well plates at a density of 2 x 10⁴ cells/well and culture in standard medium for 24 hours.

  • Treatment: Replace the medium with osteogenic induction medium containing various concentrations of the Ikarisoside analog (e.g., 10⁻⁸ M to 10⁻⁵ M Icariin) or vehicle control (DMSO). Culture for 7-21 days, changing the medium every 2-3 days.

  • ALP Activity Assay (Day 7-10):

    • Wash cells with PBS.

    • Lyse the cells according to the ALP assay kit manufacturer's instructions.

    • Measure the absorbance at the specified wavelength.

    • Normalize ALP activity to the total protein content of each sample.

  • Mineralization Assay (Alizarin Red S Staining) (Day 14-21):

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • Visualize and photograph the mineralized nodules.

    • For quantification, destain the wells with 10% CPC solution and measure the absorbance of the extracted stain at 562 nm.

Protocol 2: Osteoclastogenesis Assay

Objective: To assess the inhibitory effect of Ikarisoside analogs on RANKL-induced osteoclast differentiation.

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMMs)

  • Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor) for BMMs

  • Ikarisoside analog (e.g., Ikarisoside A) dissolved in DMSO

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • Bone resorption pit assay plates (e.g., Corning Osteo Assay Surface)

Procedure:

  • Cell Seeding:

    • For RAW 264.7 cells: Seed at 1 x 10⁴ cells/well in a 48-well plate.

    • For BMMs: Isolate from mouse long bones and culture with M-CSF (30 ng/mL) for 3 days. Then, seed at 2 x 10⁴ cells/well.

  • Treatment: Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL for RAW 264.7, 100 ng/mL for BMMs) to the culture medium. Concurrently, treat the cells with various concentrations of the Ikarisoside analog or vehicle control.

  • Culture: Culture for 5-7 days, with a medium change at day 3.

  • TRAP Staining:

    • Wash cells with PBS and fix with 4% PFA for 10 minutes.

    • Stain for TRAP activity according to the manufacturer's protocol.

    • Identify TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts and count them under a microscope.

  • Bone Resorption Pit Assay:

    • Perform the osteoclastogenesis assay on bone resorption pit assay plates.

    • After 7-10 days, remove the cells with a 5% sodium hypochlorite solution.

    • Wash the plates with water and allow them to dry.

    • Visualize and quantify the resorption pit area using a microscope and image analysis software.

Signaling Pathways and Visualizations

Ikarisoside analogs exert their effects on bone cells through the modulation of several key signaling pathways.

Inhibition of Osteoclastogenesis

Ikarisoside A and Icariside I have been shown to inhibit RANKL-induced osteoclast differentiation by suppressing the activation of crucial downstream signaling cascades, including the NF-κB and MAPK (JNK, p38) pathways.[1][3] This leads to the downregulation of the master transcription factor for osteoclastogenesis, NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), and its target genes such as TRAP, Cathepsin K, and MMP9.

G Ikarisoside_A Ikarisoside A NFkB NF-κB Ikarisoside_A->NFkB | JNK JNK Ikarisoside_A->JNK | RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 TRAF6->NFkB TRAF6->JNK p38 p38 TRAF6->p38 c_Fos c-Fos NFkB->c_Fos JNK->c_Fos p38->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclast_Genes Osteoclast-specific genes (TRAP, Cathepsin K, MMP9) NFATc1->Osteoclast_Genes Osteoclastogenesis Osteoclastogenesis & Bone Resorption Osteoclast_Genes->Osteoclastogenesis

Caption: Ikarisoside A inhibits osteoclastogenesis via NF-κB and JNK pathways.

Promotion of Osteoblast Differentiation

Icariin promotes osteoblast differentiation by upregulating the expression of key osteogenic transcription factors such as Runx2 and Osterix. This is potentially mediated through the activation of signaling pathways like the Wnt/β-catenin and BMP pathways.

G Icariin Icariin Wnt_BMP Wnt/BMP Signaling Icariin->Wnt_BMP activates beta_catenin β-catenin Wnt_BMP->beta_catenin Runx2 Runx2 beta_catenin->Runx2 Osterix Osterix (Osx) Runx2->Osterix Osteoblast_Genes Osteogenic genes (ALP, Osteocalcin, Collagen I) Osterix->Osteoblast_Genes Osteoblast_Differentiation Osteoblast Differentiation & Bone Formation Osteoblast_Genes->Osteoblast_Differentiation

Caption: Icariin promotes osteoblast differentiation through key signaling pathways.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of Ikarisoside analogs for their anti-osteoporotic potential.

G start Start: Ikarisoside Analog osteoblast_culture Osteoblast Culture (e.g., MC3T3-E1) start->osteoblast_culture osteoclast_culture Osteoclast Precursor Culture (e.g., RAW 264.7) start->osteoclast_culture treatment_ob Treatment with Ikarisoside Analog osteoblast_culture->treatment_ob treatment_oc Treatment with Ikarisoside Analog + RANKL osteoclast_culture->treatment_oc alp_assay ALP Assay treatment_ob->alp_assay mineralization_assay Mineralization Assay (Alizarin Red S) treatment_ob->mineralization_assay gene_expression_ob Gene Expression Analysis (Runx2, ALP, etc.) treatment_ob->gene_expression_ob trap_assay TRAP Staining treatment_oc->trap_assay resorption_assay Bone Resorption Assay treatment_oc->resorption_assay gene_expression_oc Gene Expression Analysis (NFATc1, TRAP, etc.) treatment_oc->gene_expression_oc end Conclusion: Anti-osteoporotic Potential alp_assay->end mineralization_assay->end trap_assay->end resorption_assay->end gene_expression_ob->end gene_expression_oc->end

Caption: Workflow for in vitro screening of Ikarisoside analogs for osteoporosis.

References

Application Notes & Protocols: Ikarisoside C as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ikarisoside C belongs to the flavonoid glycoside family, a class of compounds found in the plant genus Epimedium. While direct research on this compound is limited, extensive studies on the closely related compound, Ikarisoside A, have demonstrated significant potential in the regulation of bone metabolism. This document provides detailed application notes and experimental protocols based on the therapeutic potential of Ikarisoside A as a potent inhibitor of osteoclastogenesis, offering a framework for investigating this compound and other related compounds for diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[1]

Therapeutic Potential

Ikarisoside A has been identified as a potent inhibitor of osteoclast differentiation.[1] Osteoclasts are cells responsible for bone resorption, and their overactivity is a key factor in the pathology of lytic bone diseases.[1] By inhibiting the formation of these cells, Ikarisoside A presents a promising therapeutic avenue for conditions such as:

  • Osteoporosis

  • Rheumatoid Arthritis

  • Periodontal bone erosion[1]

Mechanism of Action

Ikarisoside A exerts its inhibitory effects on osteoclastogenesis by modulating key signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). RANKL is a critical cytokine for the differentiation and activation of osteoclasts.[1][2][3] Ikarisoside A has been shown to suppress RANKL-induced activation of c-Jun N-terminal kinase (JNK) and Nuclear Factor-κB (NF-κB).[1] This inhibition leads to a downstream reduction in the expression of crucial osteoclast-specific genes, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation.[1] Consequently, the expression of key functional proteins in mature osteoclasts, such as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase 9 (MMP9), is diminished.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of Ikarisoside A on osteoclast formation and the expression of key osteoclastogenic markers.

ExperimentIkarisoside A ConcentrationResult
Inhibition of Osteoclast Formation0.1, 0.5, 1 µMDose-dependent inhibition of TRAP-positive multinucleated osteoclast formation in RANKL-stimulated RAW 264.7 cells.
Inhibition of Bone Resorption1 µMSignificant blockage of the resorbing capacity of RAW 264.7 cells on calcium phosphate-coated plates.[1]
Inhibition of NF-κB Activation1 µMInhibition of RANKL-mediated activation of NF-κB.[1]
Inhibition of JNK Activation1 µMInhibition of RANKL-mediated activation of JNK.[1]
Downregulation of Osteoclast-Specific Genes1 µMDecreased expression of c-Fos and NFATc1.[1] Decreased expression of TRAP, RANK, cathepsin K, and MMP9.[1]

Experimental Protocols

1. Cell Culture and Osteoclast Differentiation

This protocol describes the in vitro differentiation of osteoclasts from the murine macrophage cell line RAW 264.7.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Induce osteoclast differentiation by adding 100 ng/mL of RANKL to the culture medium.

    • Simultaneously treat the cells with varying concentrations of this compound (or A) or a vehicle control.

    • Continue incubation for 5-6 days, replacing the medium every 2 days.

    • After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify mature osteoclasts.

2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a marker enzyme for osteoclasts. This protocol outlines the staining procedure to visualize and quantify osteoclast formation.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Fixation solution: 10% formalin in PBS

    • TRAP staining solution (commercially available kits are recommended)

  • Procedure:

    • Gently wash the cells in the 96-well plate with PBS.

    • Fix the cells with the fixation solution for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, or as per the manufacturer's instructions.

    • Wash the plate with distilled water and allow it to air dry.

    • Visualize the cells under a light microscope. TRAP-positive cells will appear red/purple and are considered osteoclasts if they have three or more nuclei.

    • Quantify the number of TRAP-positive multinucleated cells per well.

3. Bone Resorption Assay (Pit Assay)

This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-mimicking substrate.[4][5][6][7]

  • Materials:

    • Calcium phosphate-coated 96-well plates.

    • RAW 264.7 cells.

    • Culture medium with RANKL and test compounds.

    • 5% sodium hypochlorite solution.

  • Procedure:

    • Seed RAW 264.7 cells onto the calcium phosphate-coated plates and induce differentiation as described in Protocol 1.

    • After 6-7 days of culture, remove the cells by treating each well with 5% sodium hypochlorite solution for 5-10 minutes.[4]

    • Gently wash the wells with distilled water to remove all cellular debris.

    • Allow the plate to air dry completely.

    • Visualize the resorption pits (areas where the calcium phosphate coating has been removed by osteoclasts) using a microscope.

    • Capture images of the wells and quantify the resorbed area using image analysis software (e.g., ImageJ).

4. Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the phosphorylation and total protein levels of key signaling molecules like JNK and components of the NF-κB pathway.

  • Procedure:

    • Culture RAW 264.7 cells and stimulate with RANKL in the presence or absence of this compound (or A) for specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-JNK, JNK, p-IκBα, IκBα).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Ikarisoside_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK JNK JNK TRAF6->JNK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFATc1 NFATc1 NFkappaB->NFATc1 Induces Osteoclast_Genes Osteoclast-Specific Gene Expression NFkappaB->Osteoclast_Genes Translocates to Nucleus AP1 c-Fos/AP-1 JNK->AP1 Activates AP1->NFATc1 Induces NFATc1->Osteoclast_Genes Differentiation Osteoclast Differentiation Osteoclast_Genes->Differentiation IkarisosideC This compound IkarisosideC->IKK IkarisosideC->JNK

Caption: this compound inhibits RANKL-induced osteoclast differentiation.

Experimental_Workflow Start Start: RAW 264.7 Cells Culture Culture with RANKL +/- this compound Start->Culture Incubation Incubate for 5-6 days Culture->Incubation WesternBlot Western Blot Culture->WesternBlot Shorter incubation (0-60 min) TRAP TRAP Staining Incubation->TRAP PitAssay Bone Resorption Assay Incubation->PitAssay QuantifyTRAP Quantify Osteoclasts TRAP->QuantifyTRAP QuantifyPits Quantify Resorption Area PitAssay->QuantifyPits QuantifyProteins Quantify Protein Levels WesternBlot->QuantifyProteins

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Ikarisoside C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and application of Ikarisoside C in cell culture experiments. The following information is based on the physicochemical properties of structurally similar flavonoid glycosides and established laboratory practices.

Introduction to this compound

This compound is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro studies. This document provides a comprehensive guide to preparing this compound for cell culture applications.

Physicochemical Properties and Solubility

Table 1: Solubility of a Structurally Related Flavonoid Glycoside (Ikarisoside A)

SolventSolubility (Ikarisoside A)Recommended for Cell Culture
Dimethyl Sulfoxide (DMSO)50-100 mg/mL (approx. 100-200 mM)Yes
Ethanol1 mg/mL (approx. 2 mM)Yes, with caution
WaterPoorly solubleNo (not recommended for primary stock)

Note: Due to its high polarity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Protocol for Dissolving this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 822.8 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 822.8 g/mol * (1000 mg / 1 g) = 8.228 mg

  • Weighing: Carefully weigh 8.228 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Application in Cell Culture

4.1. Determining Working Concentration

The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Based on studies with the related compound Icariside II, a starting concentration range of 10-100 µM is recommended.

4.2. Protocol for Treating Cells with this compound

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in sterile cell culture medium or PBS.

  • Dilute to Final Concentration: Prepare the final working concentrations of this compound by diluting the stock or intermediate solutions directly into the cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% , to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 0.5% DMSO, but this should be verified with a vehicle control experiment.

Table 2: Example Dilution Series for this compound

Final ConcentrationVolume of 10 mM Stock per 1 mL of MediumFinal DMSO Concentration
10 µM1 µL0.01%
25 µM2.5 µL0.025%
50 µM5 µL0.05%
100 µM10 µL0.1%
  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same volume of DMSO as used for the highest concentration of this compound, diluted in cell culture medium.

  • Incubation: Add the this compound-containing medium to your cells and incubate for the desired duration of the experiment.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO dilute Dilute Stock to Working Concentrations in Medium prep_stock->dilute prep_cells Seed Cells and Allow Attachment treat_cells Treat Cells with this compound and Vehicle Control prep_cells->treat_cells dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assays (e.g., Viability, Western Blot) incubate->assay

Caption: A typical workflow for cell culture experiments involving this compound.

Potential Signaling Pathways Modulated by this compound

Based on research on related flavonoid glycosides like Icariside II and Icariin, this compound may modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

signaling_pathways Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/AKT Pathway cluster_ampk AMPK Pathway cluster_pkc PKC Pathway cluster_nfkb NF-κB Pathway IkarisosideC This compound PI3K PI3K IkarisosideC->PI3K Modulates AMPK AMPK IkarisosideC->AMPK Modulates PKC PKC IkarisosideC->PKC Modulates IKK IKK IkarisosideC->IKK Inhibits AKT AKT PI3K->AKT CellularResponse Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) AKT->CellularResponse AMPK->CellularResponse PKC->CellularResponse NFkB NF-κB IKK->NFkB NFkB->CellularResponse

Caption: Potential signaling pathways influenced by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

By following these guidelines, researchers can effectively prepare and utilize this compound in their cell culture experiments to investigate its biological activities.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ikarisoside C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Ikarisoside C from plant material. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is predominantly isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo. Species such as Epimedium wushanense, Epimedium koreanum, and Epimedium brevicornum are known to contain this compound.[1][2]

Q2: Which solvents are most effective for extracting this compound?

A2: Ethanol and methanol are frequently used for the extraction of flavonoids like this compound. Aqueous solutions of these alcohols are generally more effective than absolute alcohols. The optimal ethanol concentration for extracting flavonoids from Epimedium has been reported to be around 60%.[2][3] The solubility of the related compound icariin, a similar flavonoid glycoside, shows a synergistic effect in an ethanol-water binary mixture, with optimal solubility observed at approximately 68% ethanol.

Q3: What are the key factors influencing the extraction yield of this compound?

A3: Several factors critically impact the extraction efficiency of this compound:

  • Solvent Composition: The polarity of the solvent mixture is crucial. An optimal ratio of ethanol to water is necessary to maximize the solubility of this compound.

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound. However, excessively high temperatures can lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient extraction time is required for the solvent to penetrate the plant matrix and dissolve the target compounds. Prolonged extraction times may not significantly increase the yield and could lead to the extraction of undesirable impurities.[4]

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction efficiency, but also increases solvent consumption. A ratio of 1:25 (g/mL) has been found to be optimal for flavonoid extraction from Epimedium.[3]

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.[4]

Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional methods?

A4: Both UAE and MAE offer significant advantages over traditional methods like maceration or Soxhlet extraction. These modern techniques can reduce extraction times, lower solvent consumption, and often result in higher yields.[4] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material rapidly and efficiently.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield 1. Suboptimal Solvent Concentration: The polarity of the solvent may not be ideal for this compound solubility. 2. Inadequate Extraction Time or Temperature: The extraction conditions may not be sufficient to effectively extract the compound. 3. Improper Particle Size: Large particle size of the plant material can limit solvent penetration.[4] 4. Degradation of this compound: Exposure to high temperatures for extended periods or enzymatic degradation can occur.1. Optimize Solvent: Experiment with different ethanol-water ratios, starting with a 60% ethanol solution.[3] 2. Adjust Extraction Parameters: Increase the extraction time or temperature within a reasonable range. For MAE, an extraction time of 10 minutes at 50°C has been reported to be effective for a related compound. 3. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 60 mesh) to increase the surface area. 4. Control Conditions: Use moderate temperatures and consider blanching the plant material to deactivate enzymes before extraction.
Co-extraction of a High Amount of Impurities 1. Solvent with Low Selectivity: The chosen solvent may be dissolving a wide range of compounds in addition to this compound. 2. Prolonged Extraction Time: Extended extraction can lead to the solubilization of more undesirable compounds.[4]1. Solvent Partitioning: Perform liquid-liquid extraction using solvents of varying polarities (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.[2] 2. Optimize Extraction Time: Determine the optimal extraction time by analyzing the yield at different time points. 3. Purification: Employ chromatographic techniques such as column chromatography with macroporous resins or silica gel for purification.
Difficulty in Isolating Pure this compound 1. Presence of Structurally Similar Flavonoids: Epimedium species contain a variety of similar flavonoid glycosides that are co-extracted and can be difficult to separate. 2. Inadequate Chromatographic Separation: The chosen stationary and mobile phases may not be providing sufficient resolution.1. Enzymatic Hydrolysis: Consider using specific glycosidases to convert other related glycosides into a single target compound, which can then be more easily purified. 2. Optimize Chromatography: Experiment with different column types (e.g., C18, polyamide) and gradient elution programs in HPLC or MPLC to improve separation. Simulated moving bed chromatography has also been used for high-purity separation.
Inconsistent Extraction Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's geographic origin, harvest time, and storage conditions. 2. Inconsistent Experimental Parameters: Minor variations in temperature, time, or solvent concentration can affect the outcome.1. Standardize Plant Material: Use plant material from a consistent source and standardize the drying and storage procedures. 2. Maintain Strict Control: Ensure all experimental parameters are precisely controlled and monitored throughout the extraction process.

Quantitative Data Summary

Table 1: Factors Influencing Flavonoid Extraction from Epimedium Stems and Leaves

FactorRange InvestigatedOptimal ValueReference
Ethanol Concentration50-100%60%[3]
Solid-to-Liquid Ratio1:10 - 1:30 g/mL1:25 g/mL[3]
Ultrasonic Time15 - 35 min25 min[3]

Table 2: Comparison of Extraction Parameters for Flavonoids from Mimosa pudica using Response Surface Methodology

ParameterLevels
Extraction Time30 - 90 min
Temperature40 - 80 °C
Ethanol Concentration50 - 100%

Note: The study on Mimosa pudica demonstrated that a higher ethanol concentration (100%) resulted in a significantly higher yield of total flavonoids and antioxidant activity.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from a method for extracting icariin, a closely related flavonoid glycoside, from Epimedium.

  • Preparation of Plant Material:

    • Dry the stems and leaves of the Epimedium plant.

    • Grind the dried material to a 60-mesh powder.

  • Extraction:

    • Place 10 kg of the powdered plant material into a microwave extraction apparatus.

    • Add a 60% aqueous ethanol solution as the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Set the microwave power to 800W and the temperature to 50°C.

    • Perform the microwave-assisted extraction for 10 minutes.

  • Concentration and Filtration:

    • Collect the extraction liquor and subject it to vacuum concentration to obtain a concentrate.

    • Filter the concentrate through a 0.45 µm millipore filtration membrane to remove particulate impurities.

  • Purification (Optional):

    • The resulting filtrate can be further purified using simulated moving bed chromatography to obtain a high-purity this compound fraction.

  • Drying:

    • Concentrate the purified fraction and use a spray drying method to obtain the final product.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on optimal conditions found for flavonoid extraction.

  • Preparation of Plant Material:

    • Dry and pulverize the plant material to a consistent particle size.

  • Extraction:

    • Combine the powdered plant material with a 60% ethanol solution at a solid-to-liquid ratio of 1:25 (g/mL) in a suitable vessel.

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 25 minutes at a controlled temperature (e.g., 50°C).

  • Post-Extraction Processing:

    • Separate the extract from the solid plant material by filtration or centrifugation.

    • The solvent can be removed from the extract using a rotary evaporator.

    • The crude extract can then be subjected to further purification steps.

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Primary Processing cluster_purification 4. Purification & Isolation Plant_Material Dried Epimedium Grinding Grinding (60 mesh) Plant_Material->Grinding Extraction Solvent Extraction (e.g., 60% Ethanol) Grinding->Extraction MAE Microwave-Assisted Extraction->MAE Option A UAE Ultrasound-Assisted Extraction->UAE Option B Filtration Filtration MAE->Filtration UAE->Filtration Concentration Vacuum Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography (e.g., Macroporous Resin) Crude_Extract->Chromatography Drying Spray Drying Chromatography->Drying Final_Product Pure this compound Drying->Final_Product

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Nrf2 Signaling Pathway cluster_response Cellular Response ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation IkarisosideC This compound IkarisosideC->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Expression Cell_Protection Cellular Protection & Reduced Inflammation Antioxidant_Enzymes->Cell_Protection

Caption: Postulated antioxidant mechanism of this compound via the Nrf2 pathway.

References

Troubleshooting Ikarisoside C peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with Ikarisoside C during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing refers to an asymmetrical peak where the latter half is broader than the front half.[1][2] In a chromatogram, an ideal peak is symmetrical, resembling a Gaussian curve. Tailing is quantitatively measured by an asymmetry factor or tailing factor, with a value greater than 1 indicating tailing (values > 1.2 are often considered problematic).[3]

This issue is significant because it can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and distinguish between different compounds in a mixture.[1]

  • Complicate Quantification: The gradual slope of a tailing peak makes it difficult for integration software to accurately determine the start and end of the peak, leading to imprecise and inaccurate measurements of the compound's concentration.[1]

This compound, a flavonoid glycoside, possesses multiple polar hydroxyl (-OH) groups, which makes it susceptible to secondary interactions that cause peak tailing.[4]

Q2: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing for a specific compound like this compound is typically caused by chemical interactions or method parameters, rather than a general system failure. The most common causes include:

  • Secondary Interactions: The primary cause is often unwanted interactions between the polar hydroxyl groups of this compound and active sites on the HPLC column's stationary phase.[3][5] On silica-based C18 columns, residual silanol groups (Si-OH) can become ionized (SiO-) and strongly interact with the analyte, slowing its elution in a non-uniform way.[6][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate secondary interactions. If the pH is not low enough to suppress the ionization of residual silanol groups, tailing will increase.[3][6]

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, leading to peak distortion.[5][8]

  • Sample Solvent Effects: Dissolving this compound in a solvent that is significantly stronger (more eluting power) than the mobile phase can cause poor peak shape, particularly fronting or splitting, but can also contribute to tailing.[5][9]

  • Column Contamination or Degradation: While often causing issues for all peaks, severe contamination at the column inlet can sometimes disproportionately affect certain analytes.[9][10]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor in controlling peak shape for polar compounds like this compound. Its effect is primarily related to the ionization state of the silica stationary phase:

  • Silanol Groups: The silica backbone of most reversed-phase columns has silanol groups (Si-OH) which are acidic. At a mobile phase pH above 3-4, these groups begin to deprotonate and become negatively charged (SiO-).[3]

  • Analyte Interaction: These ionized silanol sites can form strong secondary ionic or hydrogen-bond interactions with the polar functional groups on this compound.[3][7] This secondary retention mechanism is a major cause of peak tailing.

  • Solution: By lowering the mobile phase pH to below 3, the silanol groups remain fully protonated (Si-OH).[3][11] This neutral state minimizes the unwanted secondary interactions, resulting in a more symmetrical peak shape.

Q4: Could my HPLC column be the problem? How do I check?

Yes, the column is a frequent source of peak shape issues. Here’s how to diagnose it:

  • Column Type: For polar compounds like flavonoids, using a modern, high-purity, end-capped C18 column is crucial. End-capping chemically blocks many of the residual silanol groups, reducing sites for secondary interaction.[1][8] If you are using an older "Type A" silica column, it will be more prone to causing peak tailing.[7]

  • Column Degradation: Over time, columns can degrade. The packing material can settle, creating a void at the inlet, or the inlet frit can become partially blocked.[1][3] These physical issues usually cause tailing, fronting, or splitting for all peaks in the chromatogram, not just one.[5]

  • Diagnostic Test: The most definitive test is to replace the current column with a new, identical one. If the peak shape of this compound improves significantly under the same conditions, the original column was the source of the problem.[3]

Q5: Is it possible I'm overloading the column with this compound?

Column overload is a common cause of peak asymmetry.[2][12] It occurs when the amount of sample injected exceeds the column's capacity, leading to a non-linear relationship between the analyte and the stationary phase.[8]

  • How to Check: A simple diagnostic test is to dilute your sample. Prepare a 1-in-10 dilution of your this compound standard or sample with the mobile phase and inject it.[5][8]

  • Interpreting the Result: If the peak becomes significantly more symmetrical at the lower concentration, you were overloading the column. The solution is to inject a smaller volume or reduce the sample concentration.

Q6: How does my sample preparation and choice of solvent affect peak shape?

The solvent used to dissolve your sample (the diluent) is very important. For best results, the sample solvent should be as close in composition to the initial mobile phase as possible, or weaker.[10]

  • Strong Solvent Issue: If you dissolve this compound in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause the analyte band to spread improperly at the head of the column, resulting in a distorted peak.[5][9]

  • Best Practice: Always try to dissolve your standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.

Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting.

G start This compound Peak Tailing Observed q_all_peaks Are other peaks in the chromatogram also tailing? start->q_all_peaks system_issue Suspect System or Physical Column Issue q_all_peaks->system_issue  Yes method_issue Suspect Method or Analyte-Specific Issue q_all_peaks->method_issue No   check_void Check for column void / blocked frit system_issue->check_void check_connections Check for extra-column dead volume (fittings, tubing) check_void->check_connections test_overload Protocol 1: Test for Column Overload method_issue->test_overload overload_q Did peak shape improve? test_overload->overload_q optimize_ph Protocol 2: Optimize Mobile Phase pH overload_q->optimize_ph No resolved_overload Resolved: Reduce sample load overload_q->resolved_overload Yes ph_q Did peak shape improve? optimize_ph->ph_q check_solvent Protocol 3: Check Sample Solvent ph_q->check_solvent No resolved_ph Resolved: Use buffered low-pH mobile phase ph_q->resolved_ph Yes solvent_q Did peak shape improve? check_solvent->solvent_q consider_column Consider a different column (e.g., highly end-capped) solvent_q->consider_column No resolved_solvent Resolved: Use mobile phase as sample solvent solvent_q->resolved_solvent Yes

Caption: A step-by-step workflow for diagnosing the cause of peak tailing.

Mechanism of Secondary Silanol Interactions

Understanding the chemical interaction causing peak tailing is key to solving it. The diagram below illustrates how an acidic mobile phase prevents this interaction.

G Effect of Mobile Phase pH on Silanol Interactions cluster_0 Mid-Range pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH < 3) silica_mid Silica Surface sio Ionized Silanol (SiO⁻) tailing_peak Result: Peak Tailing sio->tailing_peak ikarisoside_mid This compound (with polar -OH groups) ikarisoside_mid->sio Strong Secondary Interaction (Ionic / H-Bond) silica_low Silica Surface + H⁺ from mobile phase sioh Protonated Silanol (SiOH) good_peak Result: Symmetrical Peak sioh->good_peak ikarisoside_low This compound ikarisoside_low->sioh Minimal Interaction

Caption: How a low pH mobile phase mitigates secondary silanol interactions.

Quantitative Data & Protocols

Protocol 1: Test for Column Overload
  • Prepare Standard: Prepare your this compound stock solution at a known concentration (e.g., 100 µg/mL).

  • Inject Standard: Inject your standard volume (e.g., 10 µL) and record the chromatogram. Calculate the peak asymmetry factor.

  • Dilute and Re-inject: Prepare a 1:10 dilution of the stock solution (10 µg/mL) using the mobile phase as the diluent.

  • Analyze: Inject the same volume (10 µL) of the diluted standard. Record the chromatogram and calculate the new asymmetry factor.

Protocol 2: Optimize Mobile Phase pH
  • Baseline Method: Prepare your mobile phase without any acidic modifier (e.g., Mobile Phase A: Water, Mobile Phase B: Acetonitrile). Run your sample and note the peak shape.

  • Prepare Acid-Modified Mobile Phase: Prepare a new aqueous mobile phase (A) containing 0.1% v/v of an acid modifier. Formic acid is excellent for LC-MS compatibility, while phosphoric acid provides strong buffering at low pH for UV-only methods.

  • Equilibrate: Flush the HPLC system and column thoroughly with the new mobile phase for at least 15-20 column volumes to ensure the pH is stable.

  • Re-inject: Inject the this compound sample again.

  • Compare: Compare the peak shape to the baseline run. A significant reduction in tailing indicates that secondary silanol interactions were the primary cause.

Table 1: Common Mobile Phase Additives to Reduce Peak Tailing

Modifier Typical Concentration pH Range Mechanism of Action Best For
Formic Acid 0.05 - 0.1% 2.5 - 3.5 Suppresses ionization of silanol groups. General use, LC-MS compatible.
Phosphoric Acid 0.05 - 0.1% 2.0 - 3.0 Strong acid, effectively suppresses silanol ionization. UV detection only (not volatile).

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Strong ion-pairing agent, suppresses silanol activity. | Can be hard to remove from columns, may suppress MS signal. |

Protocol 3: Check Sample Solvent
  • Identify Current Solvent: Note the solvent your this compound sample is currently dissolved in.

  • Prepare New Sample: If the current solvent is different from the mobile phase, prepare a new sample by dissolving this compound directly in the initial mobile phase mixture (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze and Compare: Inject the newly prepared sample and compare the peak shape to the chromatogram from the original sample. An improvement in symmetry points to a sample solvent mismatch as the cause of the peak distortion.

Table 2: Recommended Starting HPLC Conditions for this compound

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µm (Modern, end-capped, high-purity silica) Minimizes available silanol groups for secondary interactions.
Mobile Phase A Water + 0.1% Formic Acid Lowers pH to ~2.7 to suppress silanol ionization.[13][14]
Mobile Phase B Acetonitrile or Methanol Standard reversed-phase organic solvents.
Gradient 5% to 95% B over 20-30 minutes To elute a wide range of flavonoid glycosides.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Provides good efficiency and reproducibility.[15]
Injection Vol. 5 - 10 µL Small volume to prevent overload and solvent effects.
Sample Diluent Initial Mobile Phase Composition Ensures peak shape is not distorted by the injection solvent.

| Detection (UV) | ~270 nm | Common absorbance maximum for flavonoids. |

References

Technical Support Center: Ikarisoside C Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ikarisoside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the primary factors affecting its stability in an aqueous environment?

A1: this compound, like many flavonoid glycosides, is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are:

  • pH: The pH of the solution is a critical factor. Flavonoid glycosides can undergo acid-catalyzed or base-catalyzed hydrolysis of their glycosidic bonds. Extreme pH values (both acidic and alkaline) can significantly accelerate degradation.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of this compound. For optimal stability, solutions should be kept cool.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoid compounds.

  • Presence of Enzymes: If the aqueous solution is not sterile or contains cellular debris, enzymes such as glycosidases can enzymatically cleave the sugar moieties from the aglycone, leading to degradation.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.

Q2: What are the visible signs of this compound degradation in my stock solution?

A2: While chemical degradation is often not visible, you may observe the following signs:

  • Color Change: A change in the color of the solution, such as yellowing or browning, can indicate the formation of degradation products.

  • Precipitation: The degradation products may have different solubility profiles than the parent compound, leading to the formation of a precipitate.

  • Changes in Absorbance: If you are monitoring the solution spectrophotometrically, a decrease in the absorbance at the characteristic wavelength for this compound would indicate degradation.

Q3: What is the expected shelf-life of an this compound stock solution?

A3: The shelf-life of an this compound solution is highly dependent on the storage conditions. For a stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C, it can be stable for several months. However, aqueous working solutions are significantly less stable and should ideally be prepared fresh before each experiment. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24-48 hours, protected from light.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results between batches of this compound solution. Degradation of the aqueous working solution over the course of the experiment.1. Prepare fresh aqueous working solutions of this compound for each experiment. 2. If using a stock solution, ensure it has been stored properly at low temperatures and protected from light. 3. Minimize the time the aqueous solution is kept at room temperature. Keep it on ice when not in immediate use.
Low recovery of this compound during sample preparation or analysis. Hydrolysis of the glycosidic bond due to inappropriate pH or high temperature.1. Ensure the pH of all buffers and solutions is within a stable range for this compound (ideally near neutral, pH 6-7). 2. Avoid high temperatures during sample processing. Use cooling methods if necessary. 3. If performing extractions, use solvents that are compatible with this compound and minimize extraction time.
Appearance of unknown peaks in my chromatogram when analyzing this compound. Formation of degradation products.1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Compare the chromatogram of the fresh standard to your sample. The additional peaks are likely degradation products. 3. To confirm, you can subject a sample of this compound to forced degradation (e.g., by treating with mild acid or base) and analyze the resulting chromatogram.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Due to the limited solubility of this compound in water, a stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.

Protocol 2: General Procedure for Evaluating the pH Stability of this compound
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation:

    • Prepare a fresh aqueous working solution of this compound from a stock solution.

    • Add a known concentration of the this compound working solution to each buffer to a final concentration suitable for your analytical method.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

    • Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH value to determine the degradation rate.

Data Presentation

The following tables summarize hypothetical stability data for this compound based on the behavior of structurally similar flavonoid glycosides.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t1/2) in hoursDegradation Rate Constant (k) in h-1
3.0120.0578
5.0480.0144
7.0720.0096
9.0240.0289
11.050.1386

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t1/2) in hoursDegradation Rate Constant (k) in h-1
42880.0024
251200.0058
37720.0096
50300.0231

Visualizations

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep fresh_solution Was the aqueous solution prepared fresh? check_solution_prep->fresh_solution yes_fresh Yes fresh_solution->yes_fresh no_fresh No fresh_solution->no_fresh check_storage Review Stock Solution Storage yes_fresh->check_storage prepare_fresh Action: Prepare fresh solution for each experiment. no_fresh->prepare_fresh end Problem Resolved prepare_fresh->end proper_storage Was the stock stored at -20°C or -80°C and protected from light? check_storage->proper_storage yes_storage Yes proper_storage->yes_storage no_storage No proper_storage->no_storage check_ph Verify pH of Experimental Buffers yes_storage->check_ph correct_storage Action: Implement proper storage protocols. no_storage->correct_storage correct_storage->end neutral_ph Is the pH in the 6-7 range? check_ph->neutral_ph yes_ph Yes neutral_ph->yes_ph no_ph No neutral_ph->no_ph check_temp Assess Experimental Temperature yes_ph->check_temp adjust_ph Action: Adjust buffer pH to the optimal range. no_ph->adjust_ph adjust_ph->end room_temp Was the experiment conducted at elevated temperatures? check_temp->room_temp yes_temp Yes room_temp->yes_temp no_temp No room_temp->no_temp control_temp Action: Control temperature using ice baths or a temperature-controlled environment. yes_temp->control_temp no_temp->end control_temp->end

Caption: Troubleshooting workflow for this compound instability.

Factors Affecting this compound Stability

Factors_Affecting_Stability ikarisoside_c This compound in Aqueous Solution degradation Degradation ikarisoside_c->degradation ph pH (Acidic or Alkaline) ph->degradation temperature Temperature (Elevated) temperature->degradation light Light (UV Exposure) light->degradation enzymes Enzymes (e.g., Glycosidases) enzymes->degradation oxygen Dissolved Oxygen oxygen->degradation

Caption: Key factors that can lead to the degradation of this compound.

Technical Support Center: Enhancing the In Vivo Bioavailability of Ikarisoside C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the low in vivo bioavailability of Ikarisoside C. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: Like many flavonoid glycosides, this compound's low oral bioavailability is attributed to several factors. These include poor aqueous solubility, low membrane permeability across the intestinal epithelium, and potential susceptibility to enzymatic degradation in the gastrointestinal tract. Its parent compound, icariin, has a reported oral bioavailability of around 12%, and similar challenges are expected for this compound.[1]

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have shown significant promise in enhancing the bioavailability of structurally similar flavonoid glycosides like icariin and epimedin C. These approaches, which are highly applicable to this compound, include:

  • Solid Dispersions (SDs): This technique involves dispersing the drug in an inert carrier matrix at the solid state.[2][3] It can enhance the dissolution rate and oral absorption.[2]

  • Nanosuspensions (NSs): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby improving bioavailability.[2]

  • Cyclodextrin Inclusion Complexes (CDs): Encapsulating the drug molecule within cyclodextrin complexes can significantly increase its aqueous solubility.[1]

  • Phospholipid Complexes: Forming a complex with phospholipids can improve the lipophilicity and membrane permeability of the drug.[1]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.

Q3: Are there any analytical methods available for quantifying this compound in plasma?

A3: While specific methods for this compound may need to be developed and validated, ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method used for the quantification of similar flavonoid glycosides like icariin and epimedin C in rat plasma.[2][4] This technique is well-suited for pharmacokinetic studies.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and low dissolution rate in the GI tract.Consider formulating this compound as a solid dispersion, nanosuspension, or cyclodextrin inclusion complex to enhance its dissolution rate and solubility.[1][2]
Inconsistent results in in vivo efficacy studies. Poor and erratic absorption leading to sub-therapeutic plasma levels.Employ a bioavailability-enhancing formulation such as a phospholipid complex or SMEDDS to ensure more consistent and higher drug absorption.
Difficulty in detecting this compound in plasma samples. The analytical method may lack the required sensitivity.Develop and validate a highly sensitive UPLC-MS/MS method for quantification. The lower limit of quantification (LLOQ) for similar compounds has been reported to be as low as 1 ng/mL.[4]
Precipitation of the formulation upon dilution in aqueous media. The chosen excipients are not optimal for maintaining the drug in a solubilized state.Screen different polymers and surfactants for solid dispersions or optimize the oil, surfactant, and cosurfactant ratios for SMEDDS to ensure stability upon dilution.

Comparative Data on Bioavailability Enhancement Strategies

The following table summarizes the pharmacokinetic parameters of icariin (a structurally related compound to this compound) and epimedin C in rats after oral administration of different formulations, demonstrating the potential for bioavailability enhancement.

FormulationCompoundCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Crude ExtractIcariin18.3 ± 4.5110.6 ± 23.8100[2]
NanosuspensionsIcariin41.8 ± 9.2252.3 ± 55.1228[2]
Cyclodextrin Inclusion ComplexesIcariin54.1 ± 11.7326.2 ± 70.8295[2]
Solid DispersionsIcariin76.2 ± 15.1460.1 ± 90.9416[2]
Crude ExtractEpimedin C12.7 ± 3.198.4 ± 21.5100[2]
Solid DispersionsEpimedin C14.2 ± 3.9110.1 ± 28.7112[2]

Experimental Protocols

Preparation of Solid Dispersions (Solvent Evaporation Method)

This protocol is adapted from studies on similar poorly soluble drugs.

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., HPMC, PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a specific drug-to-carrier ratio (e.g., 1:1, 1:3). A surfactant (e.g., sodium lauryl sulfate) can also be added.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a thin film is formed.

  • Drying: Dry the resulting solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

Pharmacokinetic Study in Rats

This is a general protocol for an in vivo pharmacokinetic study.

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing 200-250g. Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose sodium) or the pure compound as a control, orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Sample Preparation: For analysis, precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge the samples.

  • UPLC-MS/MS Analysis: Inject the supernatant into the UPLC-MS/MS system for quantification of this compound.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study start This compound Powder formulation Bioavailability Enhancement Formulation (e.g., Solid Dispersion) start->formulation characterization Physicochemical Characterization formulation->characterization administration Oral Administration to Rats characterization->administration sampling Blood Sampling administration->sampling analysis UPLC-MS/MS Analysis sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway_logic cluster_problem The Challenge cluster_solutions Potential Solutions cluster_outcome Desired Outcome low_solubility Low Aqueous Solubility bioavailability Low Oral Bioavailability low_solubility->bioavailability low_permeability Low Membrane Permeability low_permeability->bioavailability solid_dispersion Solid Dispersions bioavailability->solid_dispersion nanosuspension Nanosuspensions bioavailability->nanosuspension cyclodextrin Cyclodextrin Complexes bioavailability->cyclodextrin phospholipid Phospholipid Complexes bioavailability->phospholipid enhanced_bioavailability Enhanced Bioavailability solid_dispersion->enhanced_bioavailability nanosuspension->enhanced_bioavailability cyclodextrin->enhanced_bioavailability phospholipid->enhanced_bioavailability therapeutic_efficacy Improved Therapeutic Efficacy enhanced_bioavailability->therapeutic_efficacy

Caption: Logical relationship between the bioavailability problem and potential formulation solutions.

References

Technical Support Center: Ikarisoside C Analysis in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ikarisoside C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying this compound in biological samples like plasma or urine?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1]

  • Low Bioavailability: Like many flavonoid glycosides, this compound may have low oral bioavailability, resulting in very low concentrations in plasma and urine, which requires highly sensitive analytical methods.

  • Metabolism: this compound can be metabolized in the body, and it is crucial to identify and, if necessary, quantify its major metabolites to get a complete pharmacokinetic profile.

  • Structural Isomers: The presence of structurally similar compounds, including isomers, can interfere with accurate quantification if the chromatographic method does not provide adequate separation.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely accepted and sensitive method for quantifying flavonoid glycosides like this compound in biological fluids.[2][3] This technique offers excellent selectivity and sensitivity, which are necessary for measuring the typically low concentrations of these compounds in complex matrices.

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: An ideal internal standard would be a stable isotope-labeled this compound. However, if this is not commercially available, a structurally similar flavonoid glycoside that is not present in the sample can be used. For example, in the analysis of other flavonoid glycosides, compounds like isoquercitrin have been successfully employed.[2] The chosen IS should have similar chromatographic behavior and ionization efficiency to this compound to effectively compensate for matrix effects and variations in sample processing.

Q4: How can I minimize matrix effects in my this compound assay?

A4: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components. Protein precipitation is a simpler but often less clean method.

  • Chromatographic Separation: Optimize the UPLC method to achieve good separation of this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: A good internal standard is crucial to compensate for any remaining matrix effects.[1]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Inject a smaller sample volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions with Column For tailing peaks of acidic compounds like flavonoid glycosides, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[2][4]
Void in the Column Backflush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Suboptimal MS/MS Parameters Optimize the cone voltage and collision energy for the specific m/z transition of this compound to maximize signal intensity. Infuse a standard solution directly into the mass spectrometer for tuning.
Ion Suppression due to Matrix Effects Improve the sample clean-up procedure (e.g., switch from protein precipitation to SPE). Dilute the sample if the concentration is high enough.
Inefficient Ionization Ensure the mobile phase pH is appropriate for the ionization of this compound. Flavonoid glycosides are often analyzed in negative ion mode with an acidic mobile phase to promote the formation of [M-H]⁻ ions.[2][4]
Degradation of this compound Check the stability of this compound in the sample matrix and during the analytical process. Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.
Issue 3: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Use of an automated liquid handler can improve reproducibility.
Variable Matrix Effects Use a suitable internal standard to normalize the response. Prepare calibration curves in the same matrix as the samples.
Instrument Instability Check the stability of the LC-MS/MS system by repeatedly injecting a standard solution. Clean the ion source if necessary.
Carryover Optimize the injector wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS

This protocol is a hypothetical method based on established procedures for similar flavonoid glycosides.[2]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen rat plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., isoquercitrin at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a UPLC vial for analysis.

2. UPLC-MS/MS Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B (0-1 min), 10-90% B (1-8 min), 90% B (8-9 min), 90-10% B (9-9.1 min), 10% B (9.1-12 min)
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions This compound: To be determined empiricallyIS (Isoquercitrin): m/z 463.1 → 300.2[2]

Quantitative Data Summary

The following table presents hypothetical, yet plausible, validation parameters for the UPLC-MS/MS method for this compound, based on typical values for flavonoid glycoside analysis.[2]

Table 1: Hypothetical Method Validation Parameters for this compound in Rat Plasma

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%RE) ± 15%
Extraction Recovery 85 - 95%
Matrix Effect 90 - 105%

Signaling Pathway Diagram

Ikarisoside A, a compound structurally related to this compound, has been shown to inhibit osteoclastogenesis through the modulation of the NF-κB and JNK signaling pathways.[5] It is plausible that this compound may exert its biological effects through similar mechanisms. The following diagram illustrates this proposed inhibitory pathway.

Ikarisoside_C_Signaling_Pathway cluster_nucleus Cellular Response IkarisosideC This compound IKK_complex IKK Complex IkarisosideC->IKK_complex JNK JNK IkarisosideC->JNK RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex MKK47 MKK4/7 TAK1->MKK47 IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus MKK47->JNK P AP1 AP-1 (c-Fos/c-Jun) JNK->AP1 P AP1->Nucleus Gene_Expression Osteoclast-specific Gene Expression Nucleus->Gene_Expression

Caption: Proposed inhibitory effect of this compound on the NF-κB and JNK signaling pathways.

References

Technical Support Center: Mass Spectrometry Detection of Ikarisoside C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ikarisoside C and related prenylflavonoid glycosides. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of this compound detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal or no signal for this compound, while its aglycone (Icaritin) is easily detected?

A1: This is a common challenge. Flavonoid glycosides, like this compound, often exhibit lower ionization efficiency in electrospray ionization (ESI) compared to their less polar aglycone counterparts. The sugar moieties increase the molecule's polarity and can hinder the droplet-to-ion transition in the ESI source. Furthermore, the glycosidic bond can be prone to in-source fragmentation, splitting the ion population before it reaches the mass analyzer.

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: For flavonoid glycosides, negative ion mode ESI is generally recommended .[1] Phenolic hydroxyl groups on the flavonoid structure are readily deprotonated, forming stable [M-H]⁻ ions. This mode often provides higher sensitivity and a lower chemical background, resulting in a better signal-to-noise ratio.[1] While positive ion adducts like [M+H]⁺ or [M+Na]⁺ can be formed, the signal is often less intense and less consistent.

Q3: My signal for this compound is inconsistent between injections. What are the likely causes?

A3: Signal instability can stem from several sources:

  • Dirty Ion Source: Contamination of the ion source, particularly the sampling cone and skimmer, is a primary cause of signal drift and degradation. Regular cleaning is essential.[2][3]

  • Sample Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. Ensure your sample preparation method effectively removes interfering substances.

  • Chromatographic Issues: Poorly shaped or shifting chromatographic peaks will lead to inconsistent signals. Check your column's health, mobile phase preparation, and HPLC/UPLC system for leaks or pressure fluctuations.

  • Spray Instability: An unstable Taylor cone in the ESI source leads to erratic signal. This can be caused by an incorrect flow rate, improper nebulizer gas settings, or a clogged emitter.

Q4: How do I choose the right precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?

A4:

  • Precursor Ion: In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻. For this compound (C₃₃H₄₀O₁₅), the molecular weight is 676.66 g/mol , so the precursor ion will have an m/z of 675.2 .

  • Product Ions: Infuse a standard solution of this compound and perform a product ion scan (MS/MS) on the m/z 675.2 precursor. The most characteristic fragmentation is the cleavage of the glycosidic bonds. Look for fragments corresponding to the loss of the rhamnose (146 Da) and glucose (162 Da) moieties. The resulting aglycone (Icaritin) fragment [Y₀]⁻ at m/z 367.1 is typically a strong and specific product ion. Choose 2-3 of the most intense and specific product ions for your MRM method.

Troubleshooting Guide: Low Signal Intensity

Use the following flowchart to diagnose and resolve issues related to low detection sensitivity for this compound.

Low_Signal_Troubleshooting start Start: Low this compound Signal check_ms Is the mass spectrometer tuned and calibrated? start->check_ms tune_ms Action: Perform routine tuning and mass calibration. check_ms->tune_ms No check_source Is the ion source clean? (Sample cone, skimmer, capillary) check_ms->check_source Yes tune_ms->check_source clean_source Action: Clean all ion source components according to manufacturer's guide. check_source->clean_source No check_params Are MS source parameters optimized? (Gas flows, temps, voltages) check_source->check_params Yes clean_source->check_params optimize_params Action: Infuse standard & optimize capillary voltage, nebulizer gas, and source temperatures. check_params->optimize_params No check_mrm Are MRM transitions (precursor/product ions) correct and optimized? check_params->check_mrm Yes optimize_params->check_mrm optimize_mrm Action: Verify precursor ion. Optimize Collision Energy (CE) and Cone Voltage (CV/DP) for each product ion. check_mrm->optimize_mrm No check_chroma Is the chromatographic peak shape good? (Symmetric, narrow) check_mrm->check_chroma Yes optimize_mrm->check_chroma optimize_chroma Action: Check for column degradation. Optimize mobile phase (pH, organic content) and gradient. check_chroma->optimize_chroma No check_sample_prep Is the sample preparation adequate? (Potential for matrix effects) check_chroma->check_sample_prep Yes optimize_chroma->check_sample_prep optimize_sample_prep Action: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Check recovery and matrix effects. check_sample_prep->optimize_sample_prep No success Signal Improved check_sample_prep->success Yes optimize_sample_prep->success

Caption: Troubleshooting workflow for low this compound signal.

Quantitative Data Summary

The following tables summarize typical performance metrics for the quantitative analysis of this compound and related compounds from Epimedium species using UPLC-MS/MS. These values can serve as a benchmark for your method development.

Table 1: LC-MS/MS Method Parameters and Performance

Parameter Typical Value / Range Reference
Instrumentation UPLC coupled to a triple quadrupole mass spectrometer [4][5][6]
Ionization Mode Electrospray Ionization (ESI), Negative [3][4][7]
Linearity Range 0.25 - 800 ng/mL [4][5]
LLOQ 0.25 - 10 ng/mL [5][7]
Intra-day Precision < 15% RSD [5][7]
Inter-day Precision < 15% RSD [5][7]
Accuracy 85 - 115% [5][7]
Extraction Recovery > 75% [4][5]

| Matrix Effect | 93 - 120% |[5][7] |

Table 2: Example MRM Transitions for Epimedium Flavonoid Glycosides (Negative Ion Mode)

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Note
This compound 675.2 367.1 513.1 [M-H]⁻ → [Aglycone-H]⁻, [M-H-Rha]⁻
Icariin 675.2 367.1 529.1 [M-H]⁻ → [Aglycone-H]⁻, [M-H-Glc]⁻
Icariside II 513.1 367.1 323.1 [M-H]⁻ → [Aglycone-H]⁻, [Aglycone-H-CO₂]⁻

| Epimedin C | 821.3 | 675.2 | 513.1 | [M-H]⁻ → [M-H-Rha]⁻, [M-H-Rha-Glc]⁻ |

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Rat Plasma

This protocol is adapted for the pharmacokinetic analysis of this compound and its metabolites.

  • Aliquoting: Transfer 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of internal standard (IS) working solution (e.g., Daidzein at 100 µg/mL).[5]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or a 1:1 mixture of methanol:acetonitrile) to precipitate proteins.[4][5]

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Sample_Prep_Workflow plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is add_solvent Add 300 µL Acetonitrile add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex->centrifuge1 transfer Collect Supernatant centrifuge1->transfer evaporate Evaporate to Dryness (N₂) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (13,000 rpm, 5 min) reconstitute->centrifuge2 inject Inject into UPLC-MS/MS centrifuge2->inject

Caption: Workflow for plasma sample preparation.

Protocol 2: UPLC-MS/MS Method for Quantification

This protocol provides a starting point for developing a robust quantitative method.

  • UPLC System:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[4]

    • Mobile Phase A: Water with 0.1% Formic Acid.[1][4][6]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][6]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 5% B

      • 9.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 14.0 min: 5% B

  • Mass Spectrometer System (Triple Quadrupole):

    • Ionization: ESI, Negative Mode.

    • Capillary Voltage: -3.0 kV to -4.5 kV (optimize for this compound).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 550°C.[1][2]

    • Nebulizer Gas (N₂): Optimize for stable spray (e.g., 3 L/min).

    • Drying Gas (N₂): Optimize for efficient desolvation (e.g., 10 L/min).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Parameter Optimization: For each compound (this compound and IS), infuse a standard solution to determine the optimal Cone/Declustering Potential (DP) and Collision Energy (CE) for each MRM transition. Start with a range (e.g., CE: 15-50 eV; DP: 20-80 V) and find the value that maximizes product ion intensity.

References

Preventing degradation of Ikarisoside C during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ikarisoside C during sample preparation and analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a flavonoid glycoside, a type of natural product with potential therapeutic properties. Like many flavonoid glycosides, this compound is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Ensuring its stability during sample preparation is critical for reliable research and development.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of flavonoid glycosides like this compound are:

  • pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds or degradation of the flavonoid structure.

  • Temperature: Elevated temperatures accelerate chemical reactions, leading to faster degradation.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Enzymatic Activity: Plant tissues contain enzymes such as polyphenol oxidases (PPOs) and glycosidases that can be released during extraction and degrade flavonoids.

  • Oxygen: Oxidative degradation can occur, especially in the presence of metal ions, light, and at certain pH values.

Q3: How can I minimize this compound degradation during extraction?

A3: To minimize degradation during extraction, consider the following:

  • Use fresh or properly stored plant material: If using fresh plant material, process it quickly after harvesting. If using dried material, ensure it has been stored in a cool, dark, and dry place.

  • Optimize extraction solvent: A common and effective solvent is 70% ethanol. The addition of a small amount of acid (e.g., 0.1% formic acid) can help maintain a slightly acidic pH and improve stability.

  • Control temperature: Perform extractions at low to moderate temperatures. While ultrasonication is effective, it can generate heat. Use a sonicator with a cooling bath to maintain a low temperature.

  • Inactivate enzymes: Briefly blanching fresh plant material or using extraction solvents containing enzyme inhibitors can be effective.

  • Add antioxidants: Including an antioxidant like ascorbic acid in the extraction solvent can help prevent oxidative degradation.

Q4: What are the recommended storage conditions for this compound samples and standards?

A4: Both solid reference standards and sample extracts should be stored under the following conditions to ensure long-term stability:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive samples or long-term storage of the pure compound, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q5: What are the signs of this compound degradation in my HPLC chromatogram?

A5: Signs of degradation in an HPLC chromatogram may include:

  • A decrease in the peak area or height of the this compound peak over time in stability studies.

  • The appearance of new, smaller peaks, often eluting earlier or later than the parent compound.

  • A change in the baseline, such as a rising or "humpy" baseline, which might indicate the presence of multiple unresolved degradation products.

  • A change in the color of the sample solution, for example, from colorless or pale yellow to a darker yellow or brown.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and analysis of this compound samples.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound after extraction 1. Incomplete extraction. 2. Degradation during extraction.1. Optimize extraction parameters: increase extraction time, use a higher solvent-to-solid ratio, or consider a different extraction technique (e.g., pressurized liquid extraction). 2. Implement protective measures during extraction: use a cooled ultrasonic bath, add 0.1% formic acid and/or an antioxidant (e.g., 0.1% ascorbic acid) to the extraction solvent, and minimize exposure to light.
Decreasing this compound concentration in stored extracts 1. Degradation due to improper storage conditions. 2. Continued enzymatic activity in the extract.1. Ensure storage at ≤ -20°C in amber, airtight vials. Avoid repeated freeze-thaw cycles. 2. Filter extracts through a 0.22 µm filter to remove any residual particulates and potential enzyme sources. Consider boiling the extract for a few minutes to denature enzymes before storage (check for thermal stability first).
Appearance of unknown peaks in the chromatogram of a stored sample 1. Formation of degradation products. 2. Contamination of the sample or solvent.1. This is a strong indicator of degradation. Review and improve all sample handling and storage procedures as outlined in this guide. 2. Run a blank (solvent only) to rule out solvent contamination. Prepare a fresh sample using clean glassware and high-purity solvents.
Poor reproducibility of this compound quantification 1. Inconsistent sample preparation leading to variable degradation. 2. Instability of the compound in the autosampler.1. Standardize the entire sample preparation workflow, from weighing the sample to the final dilution. Ensure consistent timing for each step. 2. Use a cooled autosampler (set to 4-10°C) to maintain the stability of samples waiting for injection.

III. Experimental Protocols

A. Optimized Extraction Protocol for this compound from Epimedium Plant Material

This protocol is designed to maximize extraction efficiency while minimizing degradation.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves of Epimedium species) at a low temperature (e.g., 40-50°C) until brittle.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

    • Store the powder in an airtight container in a cool, dark, and dry place.

  • Extraction:

    • Weigh accurately about 0.5 g of the powdered plant material into a centrifuge tube.

    • Prepare the extraction solvent: 70% (v/v) ethanol in water, supplemented with 0.1% (v/v) formic acid and 0.1% (w/v) ascorbic acid.

    • Add 25 mL of the extraction solvent to the centrifuge tube.

    • Vortex briefly to mix.

    • Place the tube in a cooled ultrasonic bath (maintain temperature at or below 25°C) and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection flask.

    • Repeat the extraction process (steps 2.3-2.7) on the plant residue one more time to ensure complete extraction.

    • Combine the supernatants from both extractions.

  • Final Sample Preparation:

    • Evaporate the combined extract to dryness under reduced pressure at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 5 mL) of the mobile phase used for HPLC analysis.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an amber HPLC vial.

    • Store the vial at 4°C if analysis is to be performed within 24 hours, or at -20°C for longer storage.

B. Stability-Indicating HPLC-UV Method for this compound

This method can be used to quantify this compound and monitor for the appearance of degradation products.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the compounds. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Autosampler Temperature: 4°C.

Example Gradient Elution Program:

Time (minutes)% Solvent A% Solvent B
08515
206040
304060
351090
401090
418515
508515

IV. Visualizations

A. Logical Workflow for Preventing this compound Degradation

degradation_prevention_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_storage Analysis & Storage start Start: Plant Material drying Low-Temp Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding storage_powder Store Powder: Cool, Dark, Dry grinding->storage_powder extraction_step Ultrasound-Assisted Extraction storage_powder->extraction_step centrifugation Centrifugation extraction_step->centrifugation solvent Solvent: 70% EtOH + 0.1% Formic Acid + 0.1% Ascorbic Acid solvent->extraction_step conditions Conditions: ≤ 25°C, 30 min conditions->extraction_step collection Collect Supernatant centrifugation->collection evaporation Evaporation (≤ 40°C) collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_analysis HPLC Analysis (Cooled Autosampler) filtration->hplc_analysis storage_extract Store Extract: ≤ -20°C, Protected from Light filtration->storage_extract

Caption: Workflow for sample preparation and analysis of this compound.

B. Key Factors Influencing this compound Stability

stability_factors center This compound Stability temp High Temperature center->temp degrades light Light (UV/Ambient) center->light degrades ph Extreme pH (Acidic/Alkaline) center->ph degrades oxygen Oxygen (Oxidation) center->oxygen degrades enzymes Enzymes (PPO, Glycosidases) center->enzymes degrades low_temp Low Temp (≤ 4°C) low_temp->center protects darkness Darkness darkness->center protects acidic_ph Slightly Acidic pH (e.g., with Formic Acid) acidic_ph->center protects antioxidants Antioxidants (e.g., Ascorbic Acid) antioxidants->center protects

Caption: Factors influencing the stability of this compound.

Cell viability issues with high concentrations of Ikarisoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing cell viability issues with high concentrations of Ikarisoside C.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with this compound.

Issue 1: Sharp Decrease in Cell Viability at High Concentrations

Question: We observed a sudden and significant drop in cell viability when using this compound at concentrations above a certain threshold. What could be the cause, and how can we troubleshoot this?

Answer:

Potential Causes:

  • Induction of Apoptosis or Necrosis: High concentrations of flavonoid glycosides, such as this compound, can trigger programmed cell death (apoptosis) or cellular damage leading to necrosis. Related compounds like Icariside II have been shown to induce apoptosis in various cancer cell lines.[1][2]

  • Off-Target Cytotoxicity: At higher concentrations, the compound may interact with unintended molecular targets, leading to cytotoxic effects.

  • Solubility Issues: this compound may precipitate out of the culture medium at high concentrations, leading to inaccurate dosing and potential physical stress on the cells.

  • Contamination: While less likely to be concentration-dependent, underlying contamination can exacerbate cellular stress.

Troubleshooting Steps:

  • Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will establish the cytotoxic range of the compound.

  • Assess Cell Morphology: Visually inspect the cells under a microscope at different concentrations of this compound. Look for signs of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).

  • Perform Apoptosis Assays: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Check for Compound Precipitation: Prepare the highest concentration of this compound in your cell culture medium and inspect it for any visible precipitates, both immediately after preparation and after incubation at 37°C.

  • Evaluate Mitochondrial Membrane Potential: Utilize fluorescent probes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, a key indicator of apoptosis. A decrease in potential suggests mitochondrial involvement in cell death.

Issue 2: Inconsistent Results Between Experiments

Question: We are getting variable results in our cell viability assays with this compound, even when using the same conditions. What could be causing this inconsistency?

Answer:

Potential Causes:

  • Compound Stability: this compound may degrade over time in solution, especially when exposed to light or stored improperly.

  • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered responses to stimuli. Variations in cell confluence at the time of treatment can also affect results.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of the compound, can lead to significant variability.

  • Inconsistent Incubation Times: Variations in the duration of cell treatment with this compound will impact the observed effects on viability.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment from a powdered aliquot stored under recommended conditions (-20°C).

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the exponential growth phase and at a similar confluence at the start of each experiment.

  • Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate liquid handling.

  • Use a Standardized Protocol: Ensure that all experimental parameters, including incubation times, are kept consistent across all experiments.

  • Include Positive and Negative Controls: Use a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control to assess the reliability of your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability experiments?

A1: Based on studies of the related compound Icariside II, which has an IC50 of approximately 20 µM in PC-3 cells, a recommended starting range for this compound would be from 0.1 µM to 100 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental goals.

Q2: What are the potential mechanisms of cytotoxicity for high concentrations of this compound?

A2: While specific data for this compound is limited, based on the behavior of similar compounds like Icariside II, high concentrations may induce apoptosis through the mitochondrial pathway.[2] This can involve:

  • Inhibition of pro-survival signaling pathways.

  • Disruption of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of caspase cascades (e.g., caspase-9 and caspase-3).[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level for your cells (typically ≤ 0.1%).

Q4: Can this compound affect signaling pathways other than apoptosis?

A4: Yes, related compounds have been shown to have anti-inflammatory properties by inhibiting pathways such as NF-κB and p38 kinase. It is plausible that this compound could have similar effects, which might be relevant to your experimental observations, especially at non-cytotoxic concentrations.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Example of Dose-Response Data for this compound

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
198 ± 4.8
592 ± 6.1
1085 ± 5.5
2055 ± 7.3
5025 ± 4.9
1008 ± 3.1

This table is a template. Users should populate it with their own experimental data.

Visualizations

TroubleshootingWorkflow start Start: High Concentration Cell Viability Issue dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response check_morphology Assess Cell Morphology (Microscopy) apoptosis_assay Conduct Apoptosis Assay (Annexin V/PI) check_morphology->apoptosis_assay Apoptotic or necrotic morphology observed dose_response->check_morphology Observe cell death precipitate_check Check for Compound Precipitation dose_response->precipitate_check Inconsistent results analyze_data Analyze Data and Determine IC50 apoptosis_assay->analyze_data precipitate_check->analyze_data conclusion Conclusion: Cytotoxicity Mechanism analyze_data->conclusion

Caption: Troubleshooting workflow for cell viability issues.

HypotheticalSignalingPathway IkarisosideC High Concentration This compound SurvivalPathways Pro-survival Pathways (e.g., PI3K/Akt) IkarisosideC->SurvivalPathways Inhibition Mitochondria Mitochondrial Disruption IkarisosideC->Mitochondria Direct or indirect effect SurvivalPathways->Mitochondria Less protection CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

ExperimentalWorkflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT, LDH) incubate->viability_assay data_analysis Data Analysis (Calculate % Viability, IC50) viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Optimizing HPLC Separation of Ikarisoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Ikarisoside C and related flavonoid compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: What are the common causes of peak tailing in my this compound chromatogram and how can I fix it?

A1: Peak tailing, where the peak asymmetry is skewed to the right, is a frequent issue that can affect quantitation accuracy.[1] Common causes and their solutions include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar analytes like flavonoids.

    • Solution: Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress silanol activity. A concentration of 0.1% is often effective.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a lower pH (e.g., 2-3) is generally preferred.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: Over time, columns can lose their efficiency.

    • Solution: Replace the column with a new one of the same type.

Q2: My this compound peak is showing fronting. What is the cause and how do I resolve it?

A2: Peak fronting, an asymmetry with a leading edge, is less common than tailing but can still occur.

  • Sample Overload: This is the most common cause of peak fronting.

    • Solution: Decrease the amount of sample being injected onto the column. If a high loading is necessary, consider using a column with a larger internal diameter.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: I am observing a noisy or drifting baseline in my chromatogram. What are the potential sources and solutions?

A3: A noisy or drifting baseline can interfere with peak detection and integration.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or rising baseline, especially during gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Freshly prepare the mobile phase daily and degas it thoroughly before use.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause pressure fluctuations that manifest as baseline noise.

    • Solution: Purge the pump to remove air bubbles and check for any visible leaks. If the problem persists, the pump seals or check valves may need replacement.

  • Detector Problems: A dirty flow cell in the detector can also contribute to baseline noise.

    • Solution: Flush the flow cell with a suitable solvent, such as isopropanol.

Q4: I am seeing split peaks for this compound. What could be the reason?

A4: Split peaks can arise from a few different issues.

  • Partially Blocked Column Frit: Debris from the sample or the system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) to try and dislodge the blockage. If this doesn't work, the column may need to be replaced.

  • Injector Problems: A damaged injector rotor seal can cause sample to be introduced into the mobile phase path in a disjointed manner.

    • Solution: Inspect and replace the injector rotor seal if necessary.

  • Co-eluting Impurity: It is possible that what appears to be a split peak is actually two different, closely eluting compounds.

    • Solution: Try adjusting the mobile phase composition or gradient to improve the resolution between the two peaks.

Data Presentation: HPLC Methods for Related Flavonoids

ParameterMethod 1Method 2
Column SHISEIDO MG-C18 (3.0 mm × 100 mm, 3.0 µm)Shim-Pack RP18
Mobile Phase A Water with 0.1% formic acidWater with 0.1% H3PO4
Mobile Phase B AcetonitrileAcetonitrile
Gradient 25% B (0-10 min), 25-40% B (10-12 min), 40-45% B (12-22 min), 45-75% B (22-25 min), 75% B (25-30 min)Gradient elution (specifics not detailed)
Flow Rate 0.6 mL/minNot specified
Detection UV at 270 nmDAD at 254 nm
Column Temp. 25°CNot specified
Injection Vol. 5 µLNot specified
Reference [2][3][4]

Experimental Protocols

This section provides a general methodology for developing an HPLC method for the separation of this compound.

1. Sample Preparation

  • Accurately weigh a known amount of the this compound standard or sample extract.

  • Dissolve the material in a suitable solvent. A good starting point is a mixture of methanol and water or the initial mobile phase composition.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column is a good initial choice. Typical dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: HPLC-grade water with an acidic modifier (e.g., 0.1% formic acid or 0.1% phosphoric acid).

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Elution Mode: A gradient elution is recommended to effectively separate flavonoids with varying polarities. A good starting point is a linear gradient from a low percentage of organic modifier (e.g., 10-20% B) to a high percentage (e.g., 80-90% B) over 20-30 minutes.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 25°C or 30°C, to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectra of similar flavonoids, a detection wavelength of around 270 nm is a reasonable starting point. If using a DAD, the full spectrum can be monitored to determine the optimal wavelength.

  • Injection Volume: A typical injection volume is 10-20 µL.

3. Method Optimization

  • Mobile Phase Composition: Adjust the gradient slope and the initial and final percentages of the organic modifier to achieve optimal separation of this compound from any impurities.

  • Acidic Modifier: Compare the peak shape obtained with different acidic modifiers (e.g., formic acid, phosphoric acid, TFA) to see which provides the best symmetry.

  • Organic Solvent: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides better resolution for complex mixtures.

  • Flow Rate and Temperature: Minor adjustments to the flow rate and column temperature can be made to fine-tune the separation and reduce run time.

Visualizations

TroubleshootingWorkflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape baseline_issue Baseline Issue? peak_shape->baseline_issue No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting If not tailing split_peak Split Peak? baseline_issue->split_peak No noisy Noisy/Drifting baseline_issue->noisy Yes split Split split_peak->split Yes sol_tailing Adjust Mobile Phase pH Add Acidic Modifier Reduce Sample Load Replace Column tailing->sol_tailing sol_fronting Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->sol_fronting sol_noisy Use HPLC-Grade Solvents Degas Mobile Phase Check Pump Clean Detector Cell noisy->sol_noisy sol_split Reverse-Flush/Replace Column Check Injector Seal Optimize Separation split->sol_split

Caption: Troubleshooting workflow for common HPLC issues.

HPLCMethodDevelopment prep Sample Preparation (Dissolve & Filter) initial Initial HPLC Conditions (C18, Gradient, 270 nm) prep->initial run Perform Initial Run initial->run eval Evaluate Chromatogram (Peak Shape, Resolution) run->eval optimize Optimize Parameters (Gradient, pH, Solvent) eval->optimize Not Optimal final Finalized Method eval->final Optimal optimize->run

Caption: General workflow for HPLC method development.

References

Validation & Comparative

A Comparative Guide to the Quantification of Ikarisoside C: HPLC vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Ikarisoside C, a flavonoid of significant interest in pharmaceutical research. While a specific validated HPLC method for this compound is not extensively documented, this guide presents a robust, proposed HPLC method derived from established protocols for structurally similar compounds, such as Epimedin C.[1][2][3] This allows for a valuable comparison with sensitive UPLC-MS/MS methods used for related compounds.

Method Performance Comparison

The choice of analytical methodology is critical in drug development and quality control. Below is a summary of the expected performance characteristics of a validated HPLC method compared to a UPLC-MS/MS method for the analysis of this compound and its analogues.

ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) ~1 ng< 0.1 ng
Limit of Quantification (LOQ) ~2.5 ng~0.25 ng
Intra-day Precision (%RSD) < 3.8%< 14.7%
Inter-day Precision (%RSD) < 3.8%< 13.2%
Accuracy (Recovery %) 90.5 - 106.8%86.9 - 101.7%
Run Time ~55 min< 15 min
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for both the proposed HPLC-DAD method and a representative UPLC-MS/MS method are provided below.

Proposed HPLC-DAD Method for this compound Quantification

This method is adapted from validated methods for the simultaneous determination of multiple flavonoids in Epimedium species.[1][2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[1]

2. Mobile Phase:

  • Solvent A: Acetonitrile

  • Solvent B: Water with 0.1% Phosphoric Acid[2]

  • Gradient Elution: A time-programmed gradient is employed to ensure optimal separation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm[1]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.

  • Sample Solution: Extract the sample containing this compound with a suitable solvent such as methanol. Filter the extract through a 0.45 µm syringe filter before injection.

Representative UPLC-MS/MS Method

This method is based on published protocols for the quantification of related flavonoid glycosides in biological matrices.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

  • Gradient Elution: A rapid gradient is used for fast separation.

3. Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Specific precursor-product ion transitions for this compound would need to be determined.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC method validation and the logical relationship of key validation parameters.

hplc_validation_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results standard Reference Standard standard_prep Prepare Stock & Working Standards standard->standard_prep sample Sample Material sample_prep Sample Extraction & Filtration sample->sample_prep hplc_analysis HPLC-DAD Analysis standard_prep->hplc_analysis sample_prep->hplc_analysis linearity Linearity hplc_analysis->linearity precision Precision (Intra/Inter-day) hplc_analysis->precision accuracy Accuracy (Recovery) hplc_analysis->accuracy lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity validation_report Method Validation Report linearity->validation_report precision->validation_report accuracy->validation_report lod_loq->validation_report specificity->validation_report quant_results Quantitative Results validation_report->quant_results

Caption: Workflow for the validation of an HPLC method for this compound quantification.

validation_parameters cluster_quantitative Quantitative Accuracy & Precision cluster_sensitivity Sensitivity cluster_selectivity Selectivity method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq specificity Specificity method->specificity linearity->accuracy lod->loq loq->linearity

Caption: Interrelationship of key validation parameters for an analytical method.

References

Ikarisoside C vs. Icariin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of natural compounds, flavonoids isolated from the Epimedium genus, notably Icariin, have been a subject of intense study. This guide provides a comparative analysis of the biological activities of Ikarisoside C and the extensively researched Icariin, offering available experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways.

While comprehensive data for this compound remains limited in current scientific literature, this guide synthesizes the available information for a foundational comparison with the well-documented activities of Icariin.

Comparative Biological Activity: A Summary

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayCell LineInducerKey FindingsReference
Icariin Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSConcentration-dependent inhibition of NO production.[1]
Pro-inflammatory Cytokine ExpressionMicrogliaOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Reduced expression of IL-1β, IL-6, and TNF-α at concentrations of 0.37, 0.74, and 1.48 µmol/L.[2][2]
NF-κB ActivationA549 CellsCigarette Smoke Extract (CSE)Inhibited phosphorylation of NF-κB p65 and degradation of IκB-α at 10, 50, and 100 µM.[3][3]
Ikarisoside A Nitric Oxide (NO) ProductionRAW 264.7 Macrophages & BMMsLPSConcentration-dependent inhibition of NO production.[1][1]
Pro-inflammatory Cytokine ExpressionRAW 264.7 Macrophages & BMMsLPSReduced release of TNF-α and IL-1β.[1][1]

Note: Data for this compound is not available. Ikarisoside A is presented as a structurally related flavonol glycoside from the same genus.

Table 2: Comparative Neuroprotective Activity
CompoundAssayCell LineStressorKey FindingsReference
Icariin Cell ViabilityPrimary Neural CellsOxygen-Glucose Deprivation/Reoxygenation (OGD-R)Increased cell viability up to 87.1% in a concentration-dependent manner.[4][5][4][5]
ApoptosisPrimary Neural CellsOGD-RReduced apoptosis to as low as 6.6% in a concentration-dependent manner.[4][5][4][5]
Dopaminergic Neuron ProtectionPrimary Rat Midbrain Neuron-Glia Co-cultures6-OHDA (40 µM)Protected dopaminergic neurons at concentrations of 0.01 and 0.1 µM.[6][6]
Wushanicaritin Cell ViabilityPC-12 CellsGlutamateExhibited neuroprotective effects with an EC50 value of 3.87 µM.[7][7]

Note: Data for this compound is not available. Wushanicaritin is presented as another flavonoid from Epimedium with demonstrated neuroprotective effects.

Table 3: Comparative Anti-Cancer Activity
CompoundCell LineAssayIC50 ValueReference
Icariin Gallbladder Cancer (GBC-SD, SGC-996)Proliferation40–160 µg/mL[8]
Ovarian Cancer (A2780)ProliferationSignificant attenuation of proliferation[2]
Icariside II Non-small Cell Lung Cancer (A549/DDP)CytotoxicityClose to IC50 of sensitive A549 cells[1]
Human Liver Cancer (HuH-7)Cytotoxicity32 µM (24h)[9]
Flavonoids from E. koreanum (compounds 3, 5, 6, 7, 8) Lung Cancer (A549, NCI-292)Proliferation5.7-23.5 μM[10]

Note: Specific data for this compound is not available. Data for Icariside II and other flavonoids from the same plant are presented for a broader context.

Signaling Pathways

Icariin has been shown to modulate multiple signaling pathways to exert its biological effects. The specific pathways affected by this compound have not yet been elucidated.

Icariin_Signaling_Pathways cluster_anti_inflammatory Anti-inflammatory Effects cluster_neuroprotective Neuroprotective Effects cluster_anti_cancer Anti-Cancer Effects Icariin Icariin NFkB NF-κB Icariin->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Icariin->PI3K_Akt Activates STAT3 STAT3 Icariin->STAT3 Inhibits Apoptosis_Cancer Apoptosis Icariin->Apoptosis_Cancer Induces LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Oxidative_Stress Oxidative Stress Oxidative_Stress->PI3K_Akt Bcl2 Bcl-2 PI3K_Akt->Bcl2 Bax Bax PI3K_Akt->Bax Inhibits Apoptosis_Neuro Neuronal Apoptosis Bcl2->Apoptosis_Neuro Inhibits Bax->Apoptosis_Neuro Cell_Cycle_Proteins Cell Cycle Proteins STAT3->Cell_Cycle_Proteins Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation

Caption: Signaling pathways modulated by Icariin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing anti-inflammatory and neuroprotective activities of flavonoids like this compound and Icariin.

In Vitro Anti-inflammatory Activity: Nitric Oxide Assay

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[11]

  • Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or Icariin) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[12][13]

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells (1.5 x 10^5 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with Test Compound (1h) Incubate_24h_1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect_Supernatant Collect Supernatant (100 µL) Stimulate->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent (100 µL) Collect_Supernatant->Add_Griess_Reagent Incubate_10min Incubate for 10 min (Room Temperature, Dark) Add_Griess_Reagent->Incubate_10min Measure_Absorbance Measure Absorbance at 540 nm Incubate_10min->Measure_Absorbance Analyze Analyze Data Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the in vitro nitric oxide assay.

In Vitro Neuroprotective Activity: H₂O₂-Induced PC12 Cell Injury Model

This protocol outlines a method to assess the neuroprotective effects of compounds against oxidative stress-induced cell death in PC12 cells.

  • Cell Culture: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Plate the PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with different concentrations of the test compound (this compound or Icariin) for 1 hour.

  • Induction of Injury: Expose the cells to an optimal concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours to induce oxidative stress and cell injury.[14]

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Neuroprotection_Assay_Workflow Start Start Seed_PC12 Seed PC12 cells (1 x 10^4 cells/well) Start->Seed_PC12 Incubate_24h Incubate for 24h Seed_PC12->Incubate_24h Treat_Compound Treat with Test Compound (1h) Incubate_24h->Treat_Compound Induce_Injury Induce Injury with H₂O₂ (e.g., 100 µM for 24h) Treat_Compound->Induce_Injury MTT_Assay Perform MTT Assay Induce_Injury->MTT_Assay Measure_Absorbance Measure Absorbance at 490 nm MTT_Assay->Measure_Absorbance Analyze_Viability Analyze Cell Viability Measure_Absorbance->Analyze_Viability End End Analyze_Viability->End

Caption: Workflow for the H₂O₂-induced neuroprotection assay.

Conclusion

Icariin stands out as a well-characterized flavonol glycoside with potent anti-inflammatory, neuroprotective, and anti-cancer activities, mediated through the modulation of various signaling pathways. While this compound, another flavonoid from the Epimedium genus, holds therapeutic promise due to its structural similarity to other bioactive compounds, there is a clear need for further research to elucidate its specific biological activities and mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for future comparative studies, which will be essential in fully understanding the therapeutic potential of this compound and other related flavonoids.

References

No Evidence of Synergistic Effects Between Ikarisoside C and Epimedin C Found in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct evidence or studies investigating the synergistic effects of Ikarisoside C and Epimedin C. While both compounds are notable bioactive flavonoids derived from plants of the Epimedium genus, research to date has predominantly focused on their individual pharmacological activities or their roles as components of total flavonoid extracts.

Currently, there are no published studies that specifically evaluate the combined therapeutic potential of this compound and Epimedin C. Consequently, quantitative data from synergistic effect analyses, such as combination index values or dose-response curves for the combined application, are not available. Similarly, specific experimental protocols designed to assess the synergy between these two compounds have not been described in the literature.

Individual Pharmacological Profiles

Research on the individual compounds has highlighted their potential in various therapeutic areas. Both this compound and Epimedin C, often studied alongside other major Epimedium flavonoids like Icariin, have been investigated for their roles in bone health and other physiological processes.

For instance, studies have explored the involvement of Epimedin C in signaling pathways related to bone metabolism, such as the BMP2/Runx2 signaling pathway, which is crucial for osteoblast differentiation and bone formation[1]. Similarly, research on Epimedium extracts containing these compounds points to their potential in modulating pathways like the Akt/eNOS/NO and Wnt/β-catenin signaling cascades, which are relevant to conditions such as erectile dysfunction and osteoporosis[2][3].

However, these studies do not parse out the interactive effects of this compound and Epimedin C when used in combination. The metabolic pathways of these flavonoids have also been a subject of investigation, but these studies do not address their potential synergistic interactions[4].

Bioavailability and Future Research

A significant area of research for Epimedium flavonoids, including Epimedin C, has been the improvement of their oral bioavailability[5]. While these studies are important for the potential clinical application of these compounds, they do not provide insights into their synergistic effects.

The absence of data on the synergistic effects of this compound and Epimedin C represents a gap in the current understanding of the pharmacological actions of Epimedium flavonoids. Future research could explore this potential interaction, which may uncover novel therapeutic applications for their combined use. Such studies would need to establish clear experimental protocols to assess synergy and elucidate the underlying molecular mechanisms.

References

Bioavailability Showdown: A Comparative Analysis of Ikarisoside C and its Aglycone, Icaritin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current pharmacokinetic data reveals a significant gap in our understanding of Ikarisoside C's bioavailability. While its aglycone, Icaritin, has been the subject of several pharmacokinetic studies, direct comparative data for this compound remains elusive. This guide, therefore, presents a detailed comparison based on available data for Icaritin and a closely related, well-researched flavonoid glycoside, Icariin, which serves as a proxy to elucidate the expected pharmacokinetic differences between a glycoside and its aglycone.

The prevailing evidence strongly suggests that flavonoid glycosides, such as this compound and Icariin, undergo extensive metabolism in the gastrointestinal tract prior to absorption. Intestinal enzymes and gut microflora play a crucial role in hydrolyzing the sugar moieties from the flavonoid backbone, releasing the more readily absorbable aglycone. In the case of Icariin, it is metabolized to various compounds, including Icariside II and ultimately Icaritin, which are then detected in the bloodstream. It is highly probable that this compound follows a similar metabolic fate, with Icaritin being the primary metabolite absorbed into systemic circulation.

Metabolic Pathway of Flavonoid Glycosides

The metabolic conversion of flavonoid glycosides is a critical determinant of their bioavailability. The following diagram illustrates the generally accepted metabolic pathway of Icariin to its aglycone, Icaritin, a process likely analogous for this compound.

Metabolic Pathway of Icariin to Icaritin Icariin Icariin (Glycoside) Icariside_II Icariside II Icariin->Icariside_II Hydrolysis by Intestinal Microflora Icaritin Icaritin (Aglycone) Icariside_II->Icaritin Further Hydrolysis Absorbed Systemic Circulation Icaritin->Absorbed

Caption: Metabolic conversion of Icariin to Icaritin.

Pharmacokinetic Profile: A Comparative Overview

The following table summarizes the available pharmacokinetic parameters for Icariin and its metabolite, Icaritin, following oral administration of Icariin in rats. This data serves as an illustrative comparison between a flavonoid glycoside and its aglycone.

CompoundDose (of Icariin)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
Icariin 100 mg/kg13.5 ± 4.21.5 ± 0.545.8 ± 15.1
Icaritin 100 mg/kg48.7 ± 11.34.2 ± 1.1389.6 ± 95.4

Data presented as mean ± standard deviation.

The data clearly indicates that after oral administration of Icariin, the systemic exposure (as measured by AUC) to the aglycone, Icaritin, is significantly higher than that of the parent glycoside. The time to reach maximum plasma concentration (Tmax) is also longer for Icaritin, which is consistent with the time required for metabolic conversion in the gut.

Experimental Protocols

The pharmacokinetic data presented is typically acquired through in vivo studies in animal models, most commonly rats. A generalized experimental protocol for such a study is outlined below.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight prior to drug administration.

  • Drug Administration: The compound (e.g., Icariin) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentrations of the parent compound and its metabolites in the plasma samples are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Experimental Workflow for In Vivo Pharmacokinetic Study cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Model Fasted Rat Model Drug_Admin Oral Gavage of Test Compound Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Prep Plasma Separation Blood_Collection->Plasma_Prep LC_MS_Analysis LC-MS/MS Quantification Plasma_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

Based on the available evidence from related compounds, it is reasonable to hypothesize that the aglycone, Icaritin, possesses significantly higher oral bioavailability than its glycoside form, this compound. The metabolic conversion in the gastrointestinal tract is a critical step that governs the absorption and systemic exposure of the active aglycone.

However, it is imperative to underscore the absence of direct experimental data for this compound. Future research should focus on conducting dedicated pharmacokinetic studies to accurately determine the bioavailability of this compound and provide a definitive comparison with its aglycone, Icaritin. Such studies are essential for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts.

A Comparative Guide to the In Vitro Efficacy of Ikarisoside C and Other Epimedium Flavonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-cancer efficacy of Ikarisoside C (also known as Icariside II or Baohuoside I) against other prominent flavonoids derived from Epimedium species, namely Icariin and Icaritin. The information presented herein is curated from peer-reviewed scientific literature to aid researchers in oncology and drug discovery.

Introduction

Epimedium, a genus of flowering plants also known as horny goat weed, is a source of various flavonoids that have garnered significant interest for their therapeutic potential. Among these, this compound, Icariin, and Icaritin have demonstrated notable anti-cancer properties in preclinical studies. These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. This guide aims to provide a comparative overview of their in vitro efficacy, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Anti-Cancer Activity

It is crucial to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: In Vitro Anti-Cancer Activity of this compound (Icariside II)

Cancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
HuH-7Human Liver Cancer3224[1]
HepG2Human Liver CancerNot specified-[1]

Table 2: In Vitro Anti-Cancer Activity of Icaritin and Hydrous Icaritin

This table presents data from a comparative study of Icaritin (ICT) and its hydrous form (HICT).

Cancer Cell LineIC50 of Free ICT (µg/mL)IC50 of Free HICT (µg/mL)Reference
4T1>20>20[2][3]
MCF-715.3916.27[2][3]
PLC/PRF/511.2312.01[2][3]
HepG218.7619.54[2][3]

Note: IC50 values for Icariin across a comparable range of cancer cell lines from a single, directly comparative study were not prominently available in the conducted search.

Mechanisms of Action: A Comparative Overview

This compound, Icariin, and Icaritin share some common mechanisms of anti-cancer action while also exhibiting unique properties.

This compound (Icariside II):

  • Apoptosis Induction: Induces apoptosis through both intrinsic and extrinsic pathways.[4] This involves the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: Can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

  • Signaling Pathway Modulation: Has been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.

Icariin:

  • Apoptosis Induction: Promotes apoptosis in various cancer cells.

  • Cell Cycle Modulation: Can induce cell cycle arrest.

  • Anti-Angiogenesis and Anti-Metastasis: Has been reported to inhibit the formation of new blood vessels and the spread of cancer cells.

Icaritin:

  • Broad Anti-Cancer Activity: Demonstrates cytotoxic effects against a range of cancer cell lines.[2][3]

  • Apoptosis and Cell Cycle Regulation: Similar to the other flavonoids, it can induce apoptosis and regulate the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these flavonoids and a general workflow for assessing their in vitro anti-cancer efficacy.

Signaling_Pathways cluster_flavonoids Epimedium Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes IkarisosideC This compound PI3K_AKT PI3K/Akt Pathway IkarisosideC->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway IkarisosideC->MAPK_ERK Inhibits Icariin Icariin Apoptosis Apoptosis Pathway Icariin->Apoptosis Induces Icaritin Icaritin Icaritin->PI3K_AKT Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation Leads to MAPK_ERK->Proliferation Leads to Apoptosis_Outcome Increased Apoptosis Apoptosis->Apoptosis_Outcome Leads to

Caption: Key signaling pathways modulated by Epimedium flavonoids.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with Flavonoids (this compound, Icariin, Icaritin) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis Rate, Protein Levels) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vitro comparison.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the anti-cancer effects of flavonoids. Specific details may vary between studies.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7, 4T1, PLC/PRF/5) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoids (this compound, Icariin, or Icaritin) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of cell viability against the concentration of the flavonoid.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
  • Cell Treatment: Cells are treated with the flavonoids at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: After treatment with the flavonoids, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software.

Conclusion

This compound, Icariin, and Icaritin, all derived from Epimedium, demonstrate significant anti-cancer potential in vitro. They induce apoptosis, inhibit proliferation, and modulate key cancer-related signaling pathways. Based on the available, albeit limited, comparative data, Icaritin and its hydrous form show potent cytotoxicity against several cancer cell lines. This compound also exhibits notable activity. A comprehensive, head-to-head comparative study of all three flavonoids across a standardized panel of cancer cell lines would be invaluable to definitively rank their in vitro efficacy and to better elucidate their distinct mechanisms of action. The experimental protocols provided in this guide offer a foundation for such future comparative investigations.

References

Comparative Analysis of Ikarisoside C Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Ikarisoside C in immunoassays. Due to a lack of direct experimental data for this compound, this document leverages data from a closely related flavonol glycoside, Icariin, to infer potential cross-reactivity profiles. This approach is based on the structural similarities between these compounds, which are often found together in extracts of Epimedium species. Understanding the cross-reactivity of these compounds is crucial for the accurate quantification and interpretation of immunoassay results in research and drug development.

Introduction to this compound and Immunoassay Specificity

This compound is a flavonoid glycoside found in plants of the Epimedium genus, which are widely used in traditional medicine. As with other small molecules, the development of specific immunoassays for this compound is essential for pharmacokinetic studies, quality control of herbal products, and other research applications. A key challenge in developing such assays is ensuring specificity, as cross-reactivity with structurally similar compounds can lead to inaccurate measurements.[1][2]

Cross-reactivity occurs when antibodies in an immunoassay bind to molecules other than the target analyte, typically due to shared structural motifs or epitopes.[2] In the context of natural product analysis, where complex mixtures of related compounds are common, assessing and minimizing cross-reactivity is a critical step in assay validation.

Comparative Cross-Reactivity Data of Structurally Related Flavonoids

While no direct studies on the cross-reactivity of this compound in immunoassays were identified, a study by Zhang et al. (2016) provides valuable data on the specificity of a monoclonal antibody developed for Icariin, a major bioactive component of Epimedium and a close structural relative of this compound.[3] The following table summarizes the cross-reactivity of this anti-Icariin monoclonal antibody with various structurally related flavonoids in an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

Table 1: Cross-Reactivity of an Anti-Icariin Monoclonal Antibody with Structurally Related Compounds [3]

CompoundStructureCross-Reactivity (%)
Icariin(Reference Compound)100
Epimedin AIcariin analogue< 0.1
Epimedin BIcariin analogue< 0.1
Epimedin CIcariin analogue< 0.1
Icariside IIIcariin analogue< 0.1
QuercetinFlavonoid aglycone0.26
KaempferolFlavonoid aglycone< 0.1
LuteolinFlavonoid aglycone< 0.1
ApigeninFlavonoid aglycone< 0.1
GenisteinIsoflavone< 0.1

Data sourced from a study developing a sensitive and specific indirect competitive ELISA for the detection of icariin.[3]

The data indicates that the monoclonal antibody against Icariin is highly specific, with negligible cross-reactivity to other tested Epimedium flavonoids and common dietary flavonoids. This high specificity is likely due to the unique structural features of the hapten used for antibody production. Given the structural similarity between this compound and the tested analogues, it is plausible that a similarly specific monoclonal antibody could be developed for this compound. However, without direct experimental validation, the potential for cross-reactivity of this compound with anti-Icariin antibodies or vice-versa remains to be determined.

Experimental Protocols

The following is a detailed methodology for an indirect competitive ELISA (ic-ELISA) adapted from the protocol used to assess the cross-reactivity of Icariin and its analogues. This protocol can serve as a template for evaluating the cross-reactivity of this compound.

1. Reagent Preparation:

  • Coating Antigen: Conjugate the target hapten (e.g., Icariin or this compound) to a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA).
  • Antibody: Produce and purify a monoclonal or polyclonal antibody specific to the target compound.
  • Buffers: Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST), and blocking buffer (e.g., 5% non-fat milk in PBST).
  • Enzyme-Conjugated Secondary Antibody: Use a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody (e.g., goat anti-mouse IgG-HRP).
  • Substrate Solution: Prepare a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
  • Stop Solution: Prepare a stop solution (e.g., 2 M H₂SO₄).

2. ELISA Procedure:

  • Coating: Coat a 96-well microplate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with washing buffer.
  • Blocking: Add blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
  • Washing: Wash the plate three times with washing buffer.
  • Competitive Reaction: Add a mixture of the primary antibody and either the standard solution (of the target analyte) or the test compound (potential cross-reactant) to the wells. Incubate for 1 hour at 37°C.
  • Washing: Wash the plate three times with washing buffer.
  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
  • Washing: Wash the plate five times with washing buffer.
  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15 minutes at 37°C.
  • Stopping the Reaction: Add the stop solution to each well to stop the color development.
  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity: Cross-reactivity (CR) is typically calculated using the following formula:

Signaling Pathway Involvement

Recent studies on the bioactivity of Epimedium flavonoids, including Icariin and its analogues, have highlighted their immunomodulatory effects. One of the proposed mechanisms involves the activation of Toll-like receptor (TLR) signaling pathways. The diagram below illustrates a simplified workflow of how Epimedium flavonoids may initiate an immune response via TLR7/8 activation, leading to the production of pro-inflammatory cytokines.

TLR_Signaling_Pathway cluster_nucleus Epimedium_Flavonoids Epimedium Flavonoids (e.g., this compound, Icariin) TLR7_8 TLR7/8 Epimedium_Flavonoids->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: TLR7/8 signaling pathway activated by Epimedium flavonoids.

Conclusion

The development of highly specific immunoassays for this compound is essential for advancing research into its therapeutic potential and for the quality control of products containing this compound. While direct cross-reactivity data for this compound is currently unavailable, the data from the structurally similar compound, Icariin, suggests that the development of a highly specific immunoassay is feasible. The experimental protocols outlined in this guide provide a framework for assessing the cross-reactivity of this compound and other related flavonoids. Furthermore, understanding the biological pathways, such as the TLR7/8 signaling cascade, that are modulated by these compounds, provides a broader context for their application in drug discovery and development. Future studies should focus on generating specific antibodies for this compound and thoroughly validating their specificity against a panel of structurally related compounds.

References

Ikarisoside C: A Comparative Analysis Across Epimedium Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of Ikarisoside C content, extraction methodologies, and pharmacological activities in various Epimedium species, providing a crucial resource for scientific research and therapeutic development.

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long-standing history in traditional medicine, particularly in Asia. The therapeutic properties of these plants are largely attributed to their rich flavonoid content. Among these, this compound, a prenylated flavonol glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This guide provides a comparative analysis of this compound from different Epimedium species, offering researchers and drug development professionals a comprehensive overview of its quantitative distribution, experimental protocols for its analysis, and its role in key signaling pathways.

Quantitative Analysis of this compound in Epimedium Species

The concentration of this compound, also referred to as Baohuoside I or Icariside II in some literature, can vary significantly among different Epimedium species. This variation underscores the importance of species selection and standardization for both research and commercial applications. The following table summarizes the quantitative data on this compound content in several commonly studied Epimedium species.

Epimedium SpeciesThis compound (Baohuoside I) Content (μg/g)Reference
Epimedium sagittatum133.00[1]
Epimedium koreanum18.10[1]
Epimedium wushanense3.92[1]
Epimedium brevicornu15.10[1]
Epimedium pubescens1.83[1]

Note: The content of flavonoids can be influenced by various factors, including the geographical origin, harvest time, and processing methods of the plant material.

Experimental Protocols

Accurate quantification and analysis of this compound are paramount for reliable research and quality control. The following section details a standard methodology for the extraction and quantification of this compound from Epimedium plant material.

Extraction and Quantification of this compound

1. Sample Preparation:

  • The aerial parts of the Epimedium plant are collected, dried, and powdered.

2. Extraction:

  • An accurately weighed portion of the powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as ultrasonication or reflux extraction.

  • The resulting extract is filtered and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Quantification by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Chromatographic System: A standard HPLC or LC-MS/MS system equipped with a C18 column is used for separation.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

  • Detection: A UV detector set at an appropriate wavelength (e.g., 270 nm) or a mass spectrometer is used for detection and quantification.

  • Standard Preparation: A standard solution of this compound with a known concentration is prepared and used to create a calibration curve.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound.

G cluster_0 Plant Material Collection and Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Comparison Epimedium Species A Epimedium Species A Drying and Powdering Drying and Powdering Epimedium Species A->Drying and Powdering Epimedium Species B Epimedium Species B Epimedium Species B->Drying and Powdering Epimedium Species C Epimedium Species C Epimedium Species C->Drying and Powdering Solvent Extraction Solvent Extraction Drying and Powdering->Solvent Extraction Filtration and Concentration Filtration and Concentration Solvent Extraction->Filtration and Concentration HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Filtration and Concentration->HPLC or LC-MS/MS Analysis Pharmacological Activity Assessment Pharmacological Activity Assessment Filtration and Concentration->Pharmacological Activity Assessment Data Acquisition Data Acquisition HPLC or LC-MS/MS Analysis->Data Acquisition Quantitative Comparison of this compound Quantitative Comparison of this compound Data Acquisition->Quantitative Comparison of this compound Quantitative Comparison of this compound->Pharmacological Activity Assessment

Fig. 1: Experimental Workflow for Comparative Analysis.

Pharmacological Activities and Signaling Pathways

This compound has demonstrated a range of pharmacological effects, with its anti-cancer and anti-inflammatory properties being particularly well-documented.[2][3] These activities are mediated through its interaction with various cellular signaling pathways.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[4][5] Its mechanisms of action involve the modulation of key signaling pathways that are often dysregulated in cancer.

The following diagram illustrates the inhibitory effect of this compound on major pro-survival signaling pathways in cancer cells.

G cluster_0 Growth Factor Signaling cluster_1 Downstream Signaling Pathways cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS STAT3 STAT3 Receptor Tyrosine Kinase->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Survival Apoptosis Apoptosis This compound This compound This compound->PI3K This compound->AKT This compound->ERK This compound->STAT3

Fig. 2: this compound Inhibition of Pro-Survival Pathways.
Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound exerts anti-inflammatory effects by modulating signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[6]

The diagram below outlines the mechanism of this compound in suppressing inflammatory signaling.

cluster_0 Inflammatory Stimuli cluster_1 Intracellular Signaling cluster_2 Nuclear Translocation & Gene Expression LPS/Cytokines LPS/Cytokines TLR4 TLR4 LPS/Cytokines->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB (nucleus) NF-κB (nucleus) NF-κB->NF-κB (nucleus) MAPK->NF-κB (nucleus) Inflammatory Genes (TNF-α, IL-6, COX-2) Inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB (nucleus)->Inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK This compound->MAPK

Fig. 3: this compound in Anti-Inflammatory Signaling.

Conclusion

This comparative guide highlights the significant variations in this compound content across different Epimedium species and underscores the importance of standardized analytical methods. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers and drug development professionals. The potent anti-cancer and anti-inflammatory activities of this compound, mediated through the modulation of key cellular pathways, position it as a promising candidate for further investigation and potential therapeutic applications. Future research should focus on clinical trials to validate these preclinical findings and explore the full therapeutic potential of this remarkable natural compound.

References

Validated analytical methods for Ikarisoside C in herbal extracts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validated analytical methods for the quantification of key flavonoids, including Icariin and its metabolites such as Icariside II, in herbal extracts, particularly from the Epimedium species. While "Ikarisoside C" is not a commonly referenced compound in recent literature, the methods detailed below for structurally similar and co-occurring flavonoids are highly applicable. This guide is intended for researchers, scientists, and professionals in drug development.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the quantitative analysis of these flavonoids.

Table 1: Comparison of HPLC and UPLC-MS/MS Chromatographic Conditions
ParameterHPLC Method 1UPLC-MS/MS Method 1UPLC-MS/MS Method 2
Instrumentation HPLC with DAD detectorAGILENT 1290-6410B UPLC-MS/MSAgilent 1290-6410 UPLC-MS/MS
Column Not SpecifiedCAPCELL PAK MG Ⅱ C18 (2.0 mm x 100 mm, 3.0 μm)Shiseido CAPCELL PAK MGⅡ C18 (2.0 mm × 100 mm, 3.0 μm)
Mobile Phase A 0.1% Formic Acid in WaterWater with 0.1% Formic AcidAqueous solution with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient Elution Yes0-5 min, 25-60% B; 5-5.5 min, 60-85% B; 5.5-5.8 min, 85-25% B0-4.5 min, 25-60% B; 4.5-6 min, 60-90% B; 6-6.5 min, 90-25% B
Flow Rate 1 mL/min0.4 mL/minNot Specified
Detection Diode Array Detector (DAD)Multiple Reaction Monitoring (MRM) in positive ion modeMultiple Reaction Monitoring (MRM)
Analytes Icariin, Epimedin A, B, CIcariin, Icariside I, Icariside IIIcariin and its metabolites
Table 2: Comparison of Method Validation Parameters
ParameterHPLC Method 1UPLC-MS/MS Method 1UPLC-MS/MS Method 2
Linearity Range (ng/mL) Not Specified0.25–8000.25-800
Intra-day Precision (RSD%) < 2%4.08% - 10.53%Within 15%
Inter-day Precision (RSD%) < 2%< 14.64%Within 15%
Accuracy Not Specified-9.39% to 7.28%Within 15%
Recovery 98-102%> 74.55%Not Specified
LOD/LOQ (ng/mL) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: UPLC-MS/MS for Icariin and its Metabolites in Whole Blood[1][2][3]

This method is designed for the quantification of Icariin, Icariside I, and Icariside II in whole blood samples.

1. Sample Preparation:

  • To 30 μL of a whole blood sample, add 90 μL of acetonitrile containing the internal standard.

  • Vortex the mixture at 1,500 rpm for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness at 45°C.

  • Reconstitute the residue in 45 μL of 60:40 methanol:water (v/v).

  • Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes.

  • Inject the resulting supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • System: AGILENT 1290–6410B UPLC-MS/MS.

  • Column: CAPCELL PAK MG Ⅱ C18 (2.0 mm · 100 mm, 3.0 μm).

  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.

  • Gradient: 0.00–5.00 min, 25%–60% B; 5.00–5.50 min, 60%–85% B; 5.50–5.80 min, 85%–25% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 μL.

  • MS Detection: ESI source in positive ion mode with Multiple Reaction Monitoring (MRM).

Protocol 2: HPLC for Flavonoids in Epimedium Extract

This protocol is a general method for the analysis of flavonoids in herbal extracts.

1. Sample Preparation:

  • Weigh a suitable amount of powdered herbal extract.

  • Extract with 70% ethanol using ultrasonication.

  • Filter the extract through a 0.45 μm membrane filter prior to injection.

2. HPLC Conditions:

  • Column: C18 column (e.g., SHISEIDO MG-C 18, 3.0 mm × 100 mm, 3.0 μm).

  • Mobile Phase: (A) Acetonitrile; (B) Water with 0.1% formic acid.

  • Gradient: A gradient program is typically used, for example: 0-10 min, 25% A; 10-12 min, 25-40% A; 12-22 min, 40-45% A; 22-25 min, 45-75% A; 25-30 min, 75% A.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detector set at 270 nm.

  • Column Temperature: 25°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Herbal Extract Powder extraction Ultrasonic Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration final_sample Sample for Injection filtration->final_sample hplc HPLC-DAD final_sample->hplc Injection uplc UPLC-MS/MS final_sample->uplc Injection chromatogram Chromatogram Acquisition hplc->chromatogram uplc->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for flavonoid analysis.

metabolic_pathway Icariin Icariin Icariside_I Icariside I Icariin->Icariside_I Hydrolysis Icariside_II Icariside II (Baohuoside I) Icariin->Icariside_II Hydrolysis

Caption: Metabolic pathway of Icariin.

A Comparative Analysis of Ikarisoside C and Structurally Related Flavonoid Glycosides from Epimedium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside C is a flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. While research on this compound is still in its early stages, its structural similarity to other well-studied flavonoid glycosides from the same genus, such as Ikarisoside A, Icariside II, Icariin, and Epimedin C, suggests its potential for various biological activities. Due to the limited availability of data on synthetic analogs of this compound, this guide provides a head-to-head comparison of this compound with these naturally occurring, structurally related compounds. This comparison aims to highlight their distinct and overlapping biological effects, providing a valuable resource for researchers interested in the therapeutic potential of this class of compounds.

Chemical Structures

The compounds discussed in this guide share a common flavonoid backbone but differ in their glycosylation patterns and other substitutions.

CompoundChemical Structure
This compound --INVALID-LINK--
Ikarisoside A --INVALID-LINK--
Icariside II --INVALID-LINK--
Icariin --INVALID-LINK--
Epimedin C --INVALID-LINK--

Comparative Biological Activities

This section summarizes the key biological activities of this compound and its selected structural analogs, with supporting quantitative data where available.

CompoundKey Biological ActivitiesQuantitative Data (Example)
This compound Limited data available. Further research is needed to elucidate its biological profile.[1]No significant biological activity data is currently available in public bioassay databases.[1]
Ikarisoside A Anti-inflammatory, Anti-osteoclastogenesis.[2][3]Inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner.[2]
Icariside II Anticancer (induces apoptosis and cell cycle arrest).[4][5][6]IC50 values in human osteosarcoma U2OS cells: 14.44 µM (24h), 11.02 µM (48h), and 7.37 µM (72h).[6]
Icariin Angiogenesis stimulation, Neuroprotection, Anti-inflammatory, Osteogenesis promotion.[7][8][9][10]Promotes proliferation and differentiation of MC3T3-E1 cells in a dose- and time-dependent manner.[11]
Epimedin C Osteogenesis promotion, Anti-osteoporosis.[12][13][14]Alleviates glucocorticoid-induced suppression of osteogenic differentiation in MC3T3-E1 cells.[13][14]

Signaling Pathways

The biological effects of these flavonoid glycosides are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.

Icariside II-Induced Apoptosis Signaling Pathway

Icariside II has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4] It can trigger the generation of reactive oxygen species (ROS), leading to the activation of downstream signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Icariside II Icariside II ROS ROS Icariside II->ROS ROS->Mitochondria Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Icariside II-induced apoptosis pathway.

Icariin and Epimedin C in Osteoblast Differentiation

Icariin and Epimedin C promote osteogenic differentiation through the modulation of key signaling pathways, including the BMP-2/Smads/Runx2 and PI3K/AKT/RUNX2 pathways.[11][13]

G cluster_icariin Icariin cluster_epimedin_c Epimedin C BMP-2 BMP-2 Smads Smads BMP-2->Smads Runx2 Runx2 Smads->Runx2 PI3K PI3K AKT AKT PI3K->AKT AKT->Runx2 Osteoblast Differentiation Osteoblast Differentiation Runx2->Osteoblast Differentiation

Caption: Icariin and Epimedin C signaling in osteogenesis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Human osteosarcoma U2OS cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., Icariside II) for different time intervals (e.g., 24, 48, 72 hours).

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[15]

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.

Methodology:

  • Cells are treated with the test compound for a specified period.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16][17]

Alkaline Phosphatase (ALP) Activity Assay

Objective: To assess the osteogenic differentiation of pre-osteoblastic cells.

Methodology:

  • MC3T3-E1 cells are cultured in an osteogenic induction medium containing the test compound (e.g., Epimedin C).

  • After a specific culture period, the cells are washed with PBS and lysed.

  • The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.

  • The reaction is stopped, and the production of p-nitrophenol is quantified by measuring the absorbance at 405 nm.

  • The ALP activity is normalized to the total protein content of the cell lysate.[18]

Experimental Workflow for Anti-inflammatory Activity Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a compound.

G Cell Culture Cell Culture Stimulation Stimulation Cell Culture->Stimulation Compound Treatment Compound Treatment Stimulation->Compound Treatment NO Measurement NO Measurement Compound Treatment->NO Measurement Cytokine Analysis Cytokine Analysis Compound Treatment->Cytokine Analysis Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis NO Measurement->Data Analysis Cytokine Analysis->Data Analysis Western Blot->Data Analysis

Caption: Workflow for anti-inflammatory activity screening.

Conclusion

While this compound remains a relatively understudied compound, its structural relatives from the Epimedium genus exhibit a wide range of promising biological activities, including anticancer, anti-inflammatory, and osteogenic effects. This comparative guide provides a foundation for future research into this compound by highlighting the potential therapeutic avenues and the signaling pathways that may be involved. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore the potential for developing synthetic analogs with enhanced efficacy and specificity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Ikarisoside C and its structurally related compounds, including Icariin, Icariside II, and Icaritin. The information presented is curated from various studies to facilitate a deeper understanding of their therapeutic potential. This document summarizes quantitative data on their bioactivities, details common experimental protocols for their evaluation, and visualizes key signaling pathways they modulate.

Comparative Biological Activity

The following table summarizes the reported biological activities of this compound and its related compounds. It is important to note that the IC50 and EC50 values are derived from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

CompoundBiological ActivityTarget/AssayIC50 / EC50
Icaritin Anti-diabeticPTP1B Inhibition11.59 ± 1.39 µM
Anti-diabeticα-glucosidase Inhibition74.42 ± 0.01 µM
Icariside II Anti-diabeticPTP1B Inhibition9.94 ± 0.15 µM
Anti-diabeticα-glucosidase Inhibition106.59 ± 0.44 µM
OsteogenesisProliferation of MSCsMaximum effect at 0.1 µM
Icariin OsteogenesisProliferation of MSCsMaximum effect at 0.1 µM
Wushanicaritin NeuroprotectionIntercellular Antioxidant ActivityEC50 of 3.87 µM

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action of this compound and its analogs, it is crucial to understand the signaling pathways they influence. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing neuroprotective effects.

PI3K_Akt_Signaling_Pathway extracellular Growth Factors / Other Stimuli receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt (Protein Kinase B) pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation mtor->proliferation growth Growth mtor->growth flavonoids Epimedium Flavonoids (e.g., Icariin, Icariside II) flavonoids->pi3k modulates flavonoids->akt modulates

Caption: PI3K/Akt signaling pathway modulated by Epimedium flavonoids.

eNOS_Activation_Pathway icariside_ii Icariside II pi3k_akt PI3K/Akt icariside_ii->pi3k_akt ampk AMPK icariside_ii->ampk pkc PKC icariside_ii->pkc enos_ser1177 eNOS (Ser1177) pi3k_akt->enos_ser1177 phosphorylates enos_thr495 eNOS (Thr495) pi3k_akt->enos_thr495 dephosphorylates ampk->enos_ser1177 phosphorylates pkc->enos_ser1177 phosphorylates pkc->enos_thr495 dephosphorylates p_enos_ser1177 p-eNOS (Ser1177) (Active) enos_ser1177->p_enos_ser1177 dp_enos_thr495 de-p-eNOS (Thr495) (Active) enos_thr495->dp_enos_thr495 no_production Nitric Oxide (NO) Production p_enos_ser1177->no_production dp_enos_thr495->no_production

Caption: Icariside II-mediated activation of eNOS signaling pathways.

Neuroprotection_Assay_Workflow start Start seed_cells Seed PC12 Cells in 96-well plates start->seed_cells differentiate Differentiate Cells (e.g., with NGF) seed_cells->differentiate pretreat Pre-treat with Test Compounds differentiate->pretreat induce_damage Induce Neurotoxicity (e.g., with Glutamate) pretreat->induce_damage incubate Incubate for 24-48h induce_damage->incubate viability_assay Assess Cell Viability (e.g., MTT Assay) incubate->viability_assay data_analysis Data Analysis (Calculate EC50) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing neuroprotective effects in PC12 cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments mentioned in the literature for evaluating the bioactivity of this compound and its analogs.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to screen for inhibitors of PTP1B, a key enzyme in metabolic regulation.

  • Principle: The assay measures the enzymatic activity of PTP1B by monitoring the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol (pNP). The absorbance of pNP is measured spectrophotometrically.

  • Materials:

    • Recombinant human PTP1B enzyme

    • pNPP (substrate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

    • Test compounds (this compound and analogs)

    • Positive control (e.g., Suramin or a known PTP1B inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compounds or positive control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Neuroprotective Effect Assay in PC12 Cells (Glutamate-Induced Excitotoxicity Model)

This cell-based assay evaluates the ability of compounds to protect neuronal cells from glutamate-induced cell death.

  • Principle: PC12 cells, a rat pheochromocytoma cell line, are differentiated into a neuronal phenotype and then exposed to a high concentration of glutamate, which induces excitotoxicity and cell death. The protective effect of the test compounds is assessed by measuring cell viability.

  • Materials:

    • PC12 cells

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and horse serum)

    • Nerve Growth Factor (NGF) for differentiation

    • Glutamate

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed PC12 cells in 96-well plates and allow them to adhere.

    • Differentiate the cells by treating them with NGF for several days.

    • Pre-treat the differentiated cells with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

    • Induce neurotoxicity by adding a high concentration of glutamate (e.g., 5-10 mM) to the culture medium.

    • Incubate the cells for 24-48 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate until formazan crystals form.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control (untreated) cells and determine the EC50 value of the compounds.

Western Blot Analysis for Phosphorylated eNOS and Akt

This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the total protein and its phosphorylated form.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-total eNOS, anti-phospho-eNOS (Ser1177), anti-total Akt, anti-phospho-Akt (Ser473))

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture and treat cells with the test compounds for the desired time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Safety Operating Guide

Navigating the Disposal of Ikarisoside C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Ikarisoside C necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information based on general laboratory best practices for non-hazardous chemical waste. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for final guidance and approval before implementing any disposal protocol.

This compound is a flavonoid glycoside, a class of natural compounds generally not classified as acutely hazardous. However, without specific toxicity data, it is prudent to handle it with care, employing standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Prior to handling this compound, researchers should adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling any fine particulates. Prevent contact with skin and eyes.

  • Spill Response: In case of a spill, isolate the area. For a small dry spill, gently sweep the material into a container, avoiding dust generation. Clean the area with a damp cloth. For a larger spill, or if the compound is in solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Operational Plan for this compound Disposal

The following step-by-step procedure is a recommended guideline for the disposal of this compound, assuming it is treated as a non-hazardous solid chemical waste.

Step 1: Waste Identification and Segregation

  • Isolate this compound waste: Keep waste this compound, including contaminated consumables (e.g., weigh boats, pipette tips), separate from other chemical waste streams.

  • Avoid mixing: Do not mix this compound waste with hazardous materials such as solvents, heavy metals, or reactive chemicals.

Step 2: Containerization

  • Primary Container: Place the solid this compound waste in a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: Clearly label the primary container with the full chemical name: "this compound".

Step 3: Preparation for Final Disposal

  • Secure Packaging: Place the sealed primary container into a larger, durable secondary container, such as a cardboard box.[1] This provides an extra layer of protection against spills.[1]

  • "Non-Hazardous" Labeling: Prominently label the outer container as "Non-Hazardous Laboratory Waste".[1] This alerts custodial and waste management staff that the contents are not regulated as hazardous waste.[1]

Step 4: Institutional Protocol and Final Disposal

  • Consult EHS: Present your disposal plan, including the packaging and labeling, to your institution's EHS department for review and approval. They will provide the final instructions for disposal, which may include placing the labeled box in the regular municipal waste stream or another designated area.[1][2][3]

  • Documentation: Maintain a record of the disposal date, quantity of this compound disposed of, and the approved disposal method.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical checkpoints and decision-making processes involved.

G cluster_prep Preparation Phase cluster_packaging Packaging & Labeling cluster_approval Verification & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate primary Place in Labeled Primary Container segregate->primary secondary Package in Labeled Secondary Container (Mark as 'Non-Hazardous') primary->secondary consult Consult Institutional EHS for Approval secondary->consult dispose Dispose per EHS Instructions consult->dispose Approval Granted document Document Disposal Record dispose->document end End of Process document->end

Caption: Logical workflow for the disposal of this compound.

Quantitative Data Summary

As no specific Safety Data Sheet is available for this compound, quantitative data regarding its physical and chemical properties are limited. The following table summarizes available information from PubChem for this compound.[4]

PropertyValueSource
Molecular Formula C39H50O19PubChem
Molecular Weight 822.8 g/mol PubChem
CAS Number 113558-11-5PubChem

Cited Experimental Protocols

This document does not cite specific experimental protocols involving the use of this compound. The disposal procedures outlined are based on general guidelines for handling non-hazardous laboratory chemicals as detailed by institutional safety manuals.[1][2][3][5][6]

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the best available information for a compound lacking a formal SDS. It is not a substitute for the expert advice and approval of your institution's Environmental Health and Safety department. Always prioritize institutional protocols and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.